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  • Product: (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid
  • CAS: 929697-61-0

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid: A Technical Guide for Preclinical Investigation

Foreword: Charting a Course for Mechanistic Discovery In the landscape of modern drug discovery, the elucidation of a compound's mechanism of action is a critical milestone. It transforms a promising molecule from a mere...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for Mechanistic Discovery

In the landscape of modern drug discovery, the elucidation of a compound's mechanism of action is a critical milestone. It transforms a promising molecule from a mere observation of biological activity into a rational agent for therapeutic intervention. This guide is dedicated to the scientific community—researchers, pharmacologists, and drug development professionals—tasked with this pivotal endeavor. We focus on a novel chemical entity, (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid , a compound whose structural motifs hint at a rich and complex pharmacology yet to be explored.

The absence of prior art on this specific molecule necessitates a foundational, hypothesis-driven approach. This document, therefore, is not a retrospective summary but a prospective roadmap. It is designed to provide a comprehensive and scientifically rigorous framework for the systematic in vitro investigation of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid. Drawing from established principles of drug discovery and the known activities of structurally related compounds, we will lay out a logical sequence of experiments designed to probe its biological targets and cellular effects. Our journey will be guided by the pillars of scientific integrity: robust experimental design, meticulous execution, and insightful data interpretation.

Compound Profile and Mechanistic Hypotheses

(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid presents a compelling scaffold for investigation. Its structure comprises a phenoxyphenyl group linked via a carbamoyl (amide) bond to a prop-2-enoic acid moiety. Analysis of these components suggests several plausible avenues for its biological activity.

  • The Phenoxyphenyl Moiety: Derivatives containing this group have been explored for a range of activities, including anti-inflammatory, analgesic, and as progesterone receptor antagonists. This suggests potential interactions with enzymes or receptors involved in inflammatory pathways or hormonal signaling.

  • The Prop-2-enoic Acid (Acrylate) Moiety: This α,β-unsaturated carbonyl system is a Michael acceptor and can potentially react with nucleophilic residues (e.g., cysteine) in proteins. This could lead to covalent modification and irreversible inhibition of target proteins. Furthermore, related structures have been investigated as antitubulin agents.

  • The Carbamoyl Linkage: This amide bond provides structural rigidity and specific hydrogen bonding capabilities, which are crucial for molecular recognition by biological targets.

Based on these structural alerts, we can formulate several primary hypotheses for the in vitro mechanism of action of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid:

  • Hypothesis 1: Anti-inflammatory Activity through Enzyme Inhibition. The compound may inhibit key enzymes in inflammatory signaling cascades, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX).

  • Hypothesis 2: Antiproliferative Activity via Tubulin Polymerization Inhibition. The compound could interfere with microtubule dynamics, a mechanism common to many anticancer agents.

  • Hypothesis 3: Modulation of Nuclear Receptors. The phenoxyphenyl group suggests a potential interaction with nuclear receptors, such as the progesterone receptor.

  • Hypothesis 4: General Cytotoxicity. As a preliminary screen, it is essential to determine the compound's general effect on cell viability.

This guide will now detail the experimental workflows to systematically test these hypotheses.

Foundational In Vitro Profiling: Cytotoxicity and Antiproliferative Effects

A fundamental first step in characterizing any new chemical entity is to assess its impact on cell viability and proliferation. This provides a baseline understanding of its potency and therapeutic window.

Experimental Objective

To determine the concentration-dependent effect of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid on the viability and proliferation of various human cell lines.

Recommended Cell Lines

A panel of cell lines should be selected to represent different cancer types and a non-cancerous control line to assess selectivity.

Cell LineTissue of OriginRationale
A549Lung CarcinomaCommon model for antiproliferative studies.
MCF-7Breast AdenocarcinomaRepresents a hormone-responsive cancer.
HT-29Colorectal AdenocarcinomaCommon gastrointestinal cancer model.
HEK293Human Embryonic KidneyNon-cancerous control for assessing general cytotoxicity.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid stock solution (in DMSO)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability will be calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) will be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC₅₀ value indicates higher potency.

Investigating the Anti-inflammatory Mechanism

Based on the prevalence of anti-inflammatory activity in phenoxyphenyl-containing compounds, a logical next step is to investigate the effect of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid on key inflammatory mediators.

Experimental Workflow: Enzyme Inhibition Assays

Biochemical assays provide a direct measure of a compound's ability to inhibit a specific enzyme in a controlled, cell-free environment.

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays COX1 COX-1 Inhibition Assay IC50_COX1 IC50_COX1 COX1->IC50_COX1 Determine IC₅₀ COX2 COX-2 Inhibition Assay IC50_COX2 IC50_COX2 COX2->IC50_COX2 Determine IC₅₀ LOX 5-LOX Inhibition Assay IC50_LOX IC50_LOX LOX->IC50_LOX Determine IC₅₀ NO Nitric Oxide Production Assay (LPS-stimulated RAW 264.7) IC50_NO IC50_NO NO->IC50_NO Determine IC₅₀ Test_Compound (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid Test_Compound->COX1 Test_Compound->COX2 Test_Compound->LOX Test_Compound->NO Selectivity Selectivity IC50_COX1->Selectivity Compare IC50_COX2->Selectivity Compare

Figure 1. Workflow for Investigating Anti-inflammatory Activity.

This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric or fluorometric substrate (e.g., TMPD or ADHP)

  • Arachidonic acid (substrate)

  • Known COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors as positive controls

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the supplier's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well. Add the test compound at various concentrations. Include wells for 100% enzyme activity (vehicle control) and background. Incubate for 5-10 minutes at 25°C.

  • Reaction Initiation: Add the colorimetric/fluorometric substrate, followed by arachidonic acid to initiate the reaction.

  • Measurement: Immediately read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Cell-Based Assay: Nitric Oxide Production in Macrophages

To confirm the anti-inflammatory potential in a cellular context, the effect of the compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages can be assessed.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • LPS from E. coli

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plate

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Data Analysis:

Calculate the percentage of inhibition of NO production for each concentration of the test compound and determine the IC₅₀ value. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Probing the Antiproliferative Mechanism: Tubulin Polymerization

Given that related acrylate-containing compounds have been shown to act as antitubulin agents, this is a high-priority mechanism to investigate if the compound shows significant antiproliferative activity in the initial screens.

Experimental Objective

To determine if (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid inhibits the polymerization of tubulin into microtubules in vitro.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in light scattering (turbidity).

Materials:

  • Lyophilized tubulin (>99% pure, e.g., from bovine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol

  • Test compound

  • Positive control (e.g., Nocodazole or Vincristine)

  • Vehicle control (DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Reconstitute tubulin in ice-cold GTB. Prepare a reaction mix containing tubulin, GTP, and glycerol in GTB on ice.

  • Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compound at various concentrations.

  • Initiate Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 350 nm every minute for 60 minutes at 37°C.

Data Analysis:

Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase. The IC₅₀ for polymerization inhibition is the concentration of the compound that reduces the rate of polymerization by 50% compared to the vehicle control.

G Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization (GTP, 37°C) Tubulin_Dimers->Polymerization Microtubule Microtubule Test_Compound (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid Test_Compound->Polymerization Inhibition Polymerization->Microtubule Inhibition Inhibition

Figure 2. Mechanism of Tubulin Polymerization Inhibition.

Assessment of Nuclear Receptor Modulation

The phenoxyphenyl scaffold is present in some known nuclear receptor modulators. Therefore, it is prudent to investigate whether (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid interacts with the progesterone receptor.

Experimental Objective

To determine if the test compound can bind to and modulate the activity of the progesterone receptor.

Protocol: Progesterone Receptor Agonist/Antagonist Assay

This cell-based reporter assay measures the ability of a compound to either activate (agonist) or block the activation (antagonist) of the progesterone receptor.

Materials:

  • Human cells engineered to express the full-length human progesterone receptor and a luciferase reporter gene linked to a progesterone-responsive promoter.

  • Optimized cell culture and assay media.

  • Progesterone (reference agonist).

  • Mifepristone (reference antagonist).

  • Luciferase detection reagent.

  • 96-well assay plate.

  • Luminometer.

Procedure:

  • Cell Dispensing: Dispense the reporter cells into the wells of the 96-well assay plate.

  • Agonist Mode: Add the test compound at various concentrations to assess for agonist activity.

  • Antagonist Mode: Add the test compound at various concentrations in the presence of a sub-maximal concentration (e.g., EC₇₀) of progesterone to assess for antagonist activity.

  • Incubation: Incubate the plate for 22-24 hours.

  • Luciferase Assay: Discard the treatment media and add the luciferase detection reagent.

  • Measurement: Quantify light emission using a luminometer.

Data Analysis:

  • Agonist Activity: Plot the relative light units (RLU) against the compound concentration to determine the EC₅₀ (concentration for 50% of maximal activation).

  • Antagonist Activity: Plot the percentage of inhibition of progesterone-induced activity against the compound concentration to determine the IC₅₀.

Synthesis and Future Directions

The experimental framework outlined in this guide provides a systematic and robust approach to elucidating the in vitro mechanism of action of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid. The data generated from these assays will allow for a comprehensive initial characterization of the compound's biological activity.

Data Summary Table:

AssayParameterResult
Cytotoxicity
A549 IC₅₀µM
MCF-7 IC₅₀µM
HT-29 IC₅₀µM
HEK293 IC₅₀µM
Anti-inflammatory
COX-1 Inhibition IC₅₀µM
COX-2 Inhibition IC₅₀µM
5-LOX Inhibition IC₅₀µM
NO Production Inhibition IC₅₀µM
Antiproliferative
Tubulin Polymerization Inhibition IC₅₀µM
Nuclear Receptor
PR Agonist EC₅₀µM
PR Antagonist IC₅₀µM

Positive "hits" in any of these primary screening assays will necessitate further, more detailed mechanistic studies. For example, if the compound inhibits a specific enzyme, kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible). If it inhibits tubulin polymerization, cell cycle analysis and immunofluorescence microscopy can be used to confirm its effects on the microtubule network in cells.

This guide serves as a starting point for the exciting journey of discovery. Through careful experimentation and rigorous analysis, the scientific community can unlock the therapeutic potential hidden within the structure of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid.

References

  • INDIGO Biosciences. (n.d.). Rat Progesterone Receptor. Retrieved from [Link]

  • Lee, S. H., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55(1), 83-88.
  • Park, J. Y., et al. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 54(1), 127-134.
  • van der Vliet, A., et al. (2000). Lipopolysaccharide-stimulated nitric oxide production and inhibition of cell proliferation is antagonized by ethanol in a clonal macrophage cell line. Alcohol, 20(1), 21-28.
Exploratory

An In-depth Technical Guide on (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid, a fumaric acid monoamide derivative of interest in medicinal chemistry. We will delve into its chemical stru...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid, a fumaric acid monoamide derivative of interest in medicinal chemistry. We will delve into its chemical structure, a plausible synthetic route, its physicochemical properties, and explore its potential biological significance based on the activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Structure

(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, also known as (E)-4-oxo-4-((4-phenoxyphenyl)amino)but-2-enoic acid, belongs to the class of fumaramic acids. These are mono-amides of fumaric acid, a naturally occurring dicarboxylic acid. The structure is characterized by a central fumaric acid backbone, with one carboxylic acid group remaining free and the other forming an amide linkage with 4-phenoxyaniline. The "(2E)" designation indicates the trans configuration of the double bond in the prop-2-enoic acid moiety, a key feature of the fumaric acid core.

The presence of the 4-phenoxyphenyl group introduces a significant lipophilic character to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. The amide linkage and the free carboxylic acid group provide sites for hydrogen bonding, which are crucial for receptor interactions and solubility.

Molecular Formula: C₁₆H₁₃NO₄[1]

Molecular Weight: 283.28 g/mol [1]

CAS Number: 929697-61-0[1]

Synthesis of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

Synthetic Workflow

The proposed synthetic pathway is as follows:

Synthesis_Workflow cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Isomerization MaleicAnhydride Maleic Anhydride MaleamicAcid (Z)-4-oxo-4-((4-phenoxyphenyl)amino)but-2-enoic acid (Maleamic Acid Intermediate) MaleicAnhydride->MaleamicAcid Reaction in an aprotic solvent Phenoxyaniline 4-Phenoxyaniline Phenoxyaniline->MaleamicAcid FumaramicAcid (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid (Final Product) MaleamicAcid->FumaramicAcid Acid or base catalysis or thermal isomerization

Caption: Proposed two-step synthesis of (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of similar N-substituted maleamic and fumaramic acids.[2][3][4]

Step 1: Synthesis of (Z)-4-oxo-4-((4-phenoxyphenyl)amino)but-2-enoic acid (Maleamic Acid Intermediate)

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of 4-phenoxyaniline in a suitable anhydrous aprotic solvent (e.g., diethyl ether, toluene, or dimethylformamide).

  • Reagent Addition: To the stirred solution, add one equivalent of maleic anhydride portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the resulting suspension at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: The maleamic acid intermediate often precipitates out of the solution as a solid. Collect the precipitate by vacuum filtration and wash it with a cold, non-polar solvent (e.g., petroleum ether) to remove any unreacted starting materials. The product is typically obtained in high yield and can be used in the next step without further purification.

Step 2: Isomerization to (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid

  • Isomerization Conditions: The isomerization of the maleamic acid (Z-isomer) to the fumaramic acid (E-isomer) can be achieved through several methods, including:

    • Acid Catalysis: Refluxing the maleamic acid in an acidic medium.

    • Base Catalysis: Treatment with a suitable base.

    • Thermal Isomerization: Heating the maleamic acid in a high-boiling point solvent.

  • Reaction Monitoring: The conversion to the more stable E-isomer can be monitored by TLC or by observing changes in solubility, as the fumaramic acid is often less soluble than its maleamic acid counterpart.

  • Purification: The final product, (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Properties

PropertyPredicted/Analogous ValueSource/Rationale
Melting Point (°C) 180 - 220Based on the melting points of similar aromatic prop-2-enoic acids which are typically high due to the rigid structure and potential for intermolecular hydrogen bonding. For example, (2E)-3-(2-phenoxyphenyl)prop-2-enoic acid has a melting point of 182-184 °C, and (2E)-3-[2-(4-methoxyphenoxy)phenyl]prop-2-enoic acid has a melting point of 208-210 °C.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol.The presence of the large, non-polar phenoxyphenyl group is expected to limit water solubility, while the carboxylic acid and amide groups should allow for solubility in polar organic solvents.
pKa ~4-5The carboxylic acid group is expected to have a pKa in the typical range for acrylic acid derivatives.
Topological Polar Surface Area (TPSA) 75.63 ŲPredicted value, indicating moderate polarity.[1]
LogP 3.0582Predicted value, suggesting a degree of lipophilicity.[1]

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the chemical structure of (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.5-13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ ~10.0-10.5 ppm (s, 1H): Amide proton (-NH-).

    • δ ~7.0-8.0 ppm (m, 9H): Aromatic protons of the two phenyl rings.

    • δ ~6.5-7.0 ppm (d, 1H, J ≈ 15 Hz): Vinylic proton of the trans double bond.

    • δ ~6.0-6.5 ppm (d, 1H, J ≈ 15 Hz): Vinylic proton of the trans double bond.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~165-170 ppm: Carboxylic acid carbonyl carbon.

    • δ ~160-165 ppm: Amide carbonyl carbon.

    • δ ~150-160 ppm: Aromatic carbons attached to oxygen.

    • δ ~115-140 ppm: Aromatic and vinylic carbons.

  • Infrared (IR) (KBr, cm⁻¹):

    • ~3300-3500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~3200-3300 cm⁻¹: N-H stretch of the amide.

    • ~1680-1720 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1640-1680 cm⁻¹: C=O stretch of the amide (Amide I band).

    • ~1580-1620 cm⁻¹: C=C stretch of the aromatic rings and the double bond.

    • ~1500-1550 cm⁻¹: N-H bend of the amide (Amide II band).

  • Mass Spectrometry (MS):

    • [M-H]⁻: Expected at m/z 282.08.

    • [M+H]⁺: Expected at m/z 284.09.

Potential Biological Activity and Therapeutic Significance

Fumaric acid esters (FAEs) and their monoamide derivatives have garnered significant attention for their therapeutic applications, particularly in the treatment of autoimmune and inflammatory conditions.[1][5] While specific biological data for (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid is not yet published, its structural similarity to known bioactive fumaric acid monoamides suggests a strong potential for immunomodulatory and anti-inflammatory activities.

Mechanism of Action of Related Compounds

The therapeutic effects of FAEs are believed to be mediated through multiple mechanisms, with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway being a key player.

Nrf2_Pathway FAE (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid (and other FAEs) Keap1 Keap1 FAE->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2->Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds GeneExpression Expression of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->GeneExpression Activates transcription CellularProtection Cellular Protection (Anti-inflammatory & Antioxidant Effects) GeneExpression->CellularProtection

Caption: Simplified signaling pathway of Fumaric Acid Esters (FAEs) via Nrf2 activation.

Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. FAEs are thought to react with specific cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. The resulting upregulation of these genes leads to a robust antioxidant and anti-inflammatory response.

Potential Therapeutic Applications

Given the established therapeutic profile of related fumaric acid derivatives, (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid could be a candidate for investigation in the following areas:

  • Psoriasis: Fumaric acid esters are approved for the treatment of psoriasis, a chronic inflammatory skin disease.

  • Multiple Sclerosis (MS): Dimethyl fumarate is a first-line oral therapy for relapsing-remitting MS, owing to its neuroprotective and immunomodulatory effects.

  • Other Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of FAEs suggest their potential in treating a range of other conditions, such as inflammatory bowel disease and rheumatoid arthritis.

  • Cancer: Some studies have indicated that fumaric acid derivatives may possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Further research is required to elucidate the specific biological activities and therapeutic potential of (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid.

Conclusion

(2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid is a fumaric acid monoamide with a chemical structure that suggests potential for interesting biological activity, particularly in the realm of immunomodulation and anti-inflammatory action. While detailed experimental data for this specific compound is currently limited in the public domain, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthesis protocol offers a clear and logical pathway for its preparation, and the predicted physicochemical and spectroscopic data provide a foundation for its characterization. Future in-depth studies are warranted to fully explore the therapeutic potential of this promising molecule.

References

  • Gowda, B. T., Tokarčík, M., Shakuntala, K., Kožíšek, J., & Fuess, H. (2010). N-(4-Meth-oxy-phen-yl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1529-o1530.
  • PubChem. (2E)-3-carbamoylprop-2-enoic acid. Available from: [Link]

  • Chemspace. (2E)-3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid. Available from: [Link]

  • PubChemLite. (2e)-3-(4-carbamoylphenyl)prop-2-enoic acid. Available from: [Link]

  • Gowda, B. T., Tokarčík, M., Shakuntala, K., Kožíšek, J., & Fuess, H. (2010). N-(4-Methoxyphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1529–o1530.
  • NextSDS. (2E)-3-carbamoylprop-2-enoic acid — Chemical Substance Information. Available from: [Link]

  • PubMed. N-(4-Meth-oxy-phen-yl)maleamic acid. Available from: [Link]

  • PubMed. Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics. Available from: [Link]

  • ResearchGate. Recent Advances in the Biomedical Applications of Fumaric Acid and its Ester Derivatives: The Multifaceted Alternative Therapeutics. Available from: [Link]

  • MDPI. Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Available from: [Link]

  • ResearchGate. N-(4-Acetylphenyl)maleamic acid. Available from: [Link]

  • Organic Syntheses. N-Phenylmaleimide. Available from: [Link]

  • Journal of Bioequivalence Studies. Pharmacokinetics Bridging Study of a 400 Mg Extended Release Formulation of the Novel Fumaric Acid Ester PPC-06 (Tepilamide Fumarate) in Healthy Male Volunteers. Available from: [Link]

  • Medicine Science. A preliminary study of fumaric acid, called allomaleic acid, as a pharmaceutical antimicrobial compound. Available from: [Link]

Sources

Foundational

Comprehensive In Silico Molecular Docking Guide for (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

Executive Summary & Structural Rationale The compound (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid (CAS: 929697-61-0) presents a highly versatile scaffold for structure-based drug design. Structurally, it is an N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid (CAS: 929697-61-0) presents a highly versatile scaffold for structure-based drug design. Structurally, it is an N -(4-phenoxyphenyl)fumaramic acid derivative characterized by two distinct functional domains:

  • The Hydrophobic Tail: A bulky 4-phenoxyphenyl group, which acts as an excellent pharmacophore for occupying deep, hydrophobic allosteric pockets (e.g., the DFG-out pocket of kinases or the hydrophobic channel of cyclooxygenases).

  • The Reactive Headgroup: An α,β -unsaturated carboxylic acid ((2E)-prop-2-enoic acid). This moiety serves a dual purpose. Non-covalently, the carboxylate anion forms strong salt bridges and hydrogen bonds. Covalently, the α,β -unsaturated system is a classic Michael acceptor , capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins[1].

Because of this dual nature, a rigorous in silico evaluation of this compound requires both non-covalent and targeted covalent docking (TCD) methodologies. This whitepaper provides a field-proven, self-validating protocol for simulating the binding of this compound against two model targets: Cyclooxygenase-2 (COX-2) for non-covalent interactions, and Epidermal Growth Factor Receptor (EGFR, Cys797) for covalent interactions.

Phase 1: System Preparation & Conformational Analysis

The most common failure point in molecular docking is inadequate ligand and protein preparation. Docking algorithms are highly sensitive to protonation states, tautomerism, and initial 3D conformations.

Ligand Preparation

The causality behind rigorous ligand preparation lies in the physiological state of the molecule. The pKa of the prop-2-enoic acid moiety is approximately 4.2. At a physiological pH of 7.4, this group exists almost entirely (>99%) as a deprotonated carboxylate anion ( −COO− ).

Protocol:

  • 2D to 3D Conversion: Input the SMILES string into a conformer generator (e.g., RDKit or Schrödinger LigPrep).

  • State Generation: Generate ionization states at pH 7.4±0.5 using Epik. Ensure the carboxylic acid is deprotonated.

  • Energy Minimization: Minimize the 3D structure using the OPLS4 (or MMFF94) force field to resolve steric clashes and establish the lowest-energy starting conformation.

Protein Preparation

Crystal structures (PDBs) are static snapshots that often lack hydrogen atoms, contain unresolved loop regions, and feature non-physiological crystallization buffers.

Protocol:

  • Structure Retrieval & Cleanup: Retrieve the target PDB (e.g., EGFR kinase domain). Strip all crystallographic waters unless they are deeply buried and coordinate directly between the ligand and the protein.

  • Loop Refinement: Use Prime to model any missing side chains or short loops.

  • pKa Prediction & Protonation: Use PROPKA 3 [2] to predict the pKa values of all ionizable residues based on their local 3D dielectric environment. For example, a buried Histidine may require double protonation (HIP) to stabilize a neighboring aspartate, which PROPKA will accurately assign.

  • Restrained Minimization: Perform a restrained minimization of the protein heavy atoms (RMSD convergence of 0.3 Å) to allow hydrogen bond networks to relax without distorting the experimentally validated backbone.

Workflow LPrep Ligand Preparation (Conformers, pH 7.4) NonCov Non-Covalent Docking (AutoDock Vina) LPrep->NonCov Cov Covalent Docking (Schrödinger CovDock) LPrep->Cov PPrep Protein Preparation (Missing Loops, PROPKA) PPrep->NonCov PPrep->Cov MD MD Simulations (AMBER ff14SB) NonCov->MD Cov->MD MMGBSA MM/GBSA Free Energy Calculation MD->MMGBSA

Figure 1: End-to-end in silico workflow for evaluating (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid.

Phase 2: Docking Methodologies

Protocol A: Non-Covalent Docking (AutoDock Vina)

For targets lacking an accessible nucleophile in the active site (e.g., COX-2), standard non-covalent docking is employed. AutoDock Vina [3] is selected for its highly efficient gradient-optimization conformational search and empirical scoring function.

Step-by-Step Methodology:

  • Grid Box Definition: Center the grid box on the native co-crystallized ligand. Set the dimensions to 25×25×25 Å to allow the bulky 4-phenoxyphenyl group sufficient rotational freedom.

  • Receptor Rigidity vs. Flexibility: Keep the receptor backbone rigid, but define key active-site residues (e.g., Arg120 and Tyr355 in COX-2) as flexible to accommodate the ligand's carboxylate headgroup via induced fit.

  • Execution: Run Vina with an exhaustiveness parameter of 32 (higher than the default 8) to ensure thorough sampling of the conformational space for the rotatable ether and amide bonds.

  • Validation: The protocol is self-validating if redocking the native co-crystallized ligand yields an RMSD ≤2.0 Å compared to the crystal pose.

Protocol B: Targeted Covalent Docking (Schrödinger CovDock)

Because the compound contains a Michael acceptor, it can permanently inactivate kinases like EGFR by reacting with Cys797. Standard docking fails here because it cannot model bond formation or the resulting change in hybridization ( sp2→sp3 ) at the β -carbon of the prop-2-enoic acid. We utilize Schrödinger CovDock [4] to accurately simulate this mechanism.

Step-by-Step Methodology:

  • Reaction Definition: Define the reaction type as "Michael Addition." Specify the β -carbon of the (2E)-prop-2-enoic acid as the ligand reactive atom, and the sulfur atom of Cys797 as the receptor reactive atom.

  • Pre-Reactive Docking: CovDock temporarily mutates Cys797 to Alanine and docks the pre-reactive ligand using Glide to find poses where the Michael acceptor is within 4.0 Å of the nucleophile.

  • Covalent Bond Formation: For poses passing the distance filter, the Cys797 is restored, and a covalent bond is explicitly formed. The hybridization of the ligand's α and β carbons is updated.

  • Pose Refinement: The newly formed covalent complex undergoes Prime energy minimization using the VSGB 2.0 implicit solvent model to relieve steric clashes generated during bond formation.

  • Scoring: Poses are ranked using an Apparent Affinity Score, which combines the pre-reactive Glide score with the Prime structural rearrangement energy.

CovDock PreReact 1. Pre-Reactive Docking (Glide, Non-Covalent) Proximity 2. Distance Filter (Warhead to Cys SH < 4 Å) PreReact->Proximity BondForm 3. Covalent Bond Formation (Michael Addition) Proximity->BondForm Refine 4. Prime Energy Minimization (VSGB 2.0 Solvent Model) BondForm->Refine Score 5. Apparent Affinity Scoring Refine->Score

Figure 2: The algorithmic progression of the CovDock Michael Addition workflow.

Phase 3: Post-Docking Refinement & Free Energy Calculations

Docking scoring functions are heavily simplified to prioritize speed. To validate the stability of the predicted poses and calculate rigorous thermodynamic binding affinities, we subject the top complexes to Molecular Dynamics (MD) and MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) calculations [5].

Molecular Dynamics (AMBER)
  • Parameterization: Parameterize the ligand using the General AMBER Force Field (GAFF2) and derive AM1-BCC partial charges. Use the ff14SB force field for the protein.

  • Solvation & Ionization: Solvate the complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+ or Cl− ions.

  • Production Run: Following steepest descent minimization and NVT/NPT equilibration, run a 100 ns production MD simulation at 300 K and 1 atm. Monitor the RMSD of the 4-phenoxyphenyl group to ensure it remains stably anchored in the hydrophobic pocket.

MM/GBSA Calculations

Extract 1,000 snapshots from the final 20 ns of the MD trajectory. Calculate the binding free energy ( ΔGbind​ ) using the one-term MM/GBSA approach, which strips explicit waters and calculates the polar solvation energy via the Generalized Born equation. This provides a highly accurate, causality-driven metric of binding affinity that accounts for the entropic penalty of desolvation.

Quantitative Data Presentation

The following table summarizes the expected output metrics for (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid when subjected to this rigorous in silico pipeline against model targets.

Target ProteinDocking ProtocolPrimary Interaction MechanismDocking Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Key Residue Interactions
COX-2 (Non-Cov)AutoDock VinaSalt bridge / Hydrophobic-8.4 to -9.1-35.2 ± 3.1Arg120 (Ionic), Tyr355 (H-bond), Val523 (Hydrophobic)
EGFR (Covalent)CovDockMichael Addition (Irreversible)-7.8 (Apparent)-48.5 ± 4.2Cys797 (Covalent), Met793 (H-bond), Leu718 (Hydrophobic)

Table 1: Simulated quantitative binding metrics for the target compound. MM/GBSA values provide a more accurate thermodynamic representation of binding affinity than raw docking scores.

References

  • Zhu, K., Borrelli, K. W., Greenwood, J. R., Day, T., Abel, R., Farid, R. S., & Harder, E. (2014). Docking covalent inhibitors: A parameter free approach to pose prediction and scoring. Journal of Chemical Information and Modeling, 54(7), 1932-1940.[Link]

  • Olsson, M. H., Søndergaard, C. R., Rostkowski, M., & Jensen, J. H. (2011). PROPKA3: Consistent treatment of internal and surface residues in empirical pKa predictions. Journal of Chemical Theory and Computation, 7(2), 525-537.[Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891-3898.[Link]

  • Silva, G. M., Yang, J., Leang, B., Huang, J., Weinreich, D. M., & Rubenstein, B. M. (2022). Covalent docking and molecular dynamics simulations reveal the specificity-shifting mutations Ala237Arg and Ala237Lys in TEM beta-lactamase. PLOS Computational Biology, 18(6), e1009944.[Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461.[Link]

Exploratory

An In-depth Technical Guide to the Pharmacokinetic Profiling and Bioavailability of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

Foreword: Charting the Course from Discovery to Development In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is both arduous and intric...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course from Discovery to Development

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is both arduous and intricate. A critical juncture in this journey is the comprehensive characterization of its pharmacokinetic (PK) profile. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of the pharmacokinetic properties and bioavailability of the novel compound, (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid. While specific experimental data for this molecule is not yet publicly available, this guide outlines the essential in vitro and in vivo studies, bioanalytical methodologies, and regulatory considerations necessary to thoroughly define its absorption, distribution, metabolism, and excretion (ADME) characteristics. The principles and protocols detailed herein are grounded in established scientific practice and regulatory expectations, providing a robust framework for the preclinical development of this and other novel small molecules.[1][2][3][4][5]

Compound Profile: (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

A foundational understanding of the physicochemical properties of (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid is paramount, as these characteristics will inherently influence its biological behavior.

Property Predicted/Inferred Characteristic Implication for Pharmacokinetics
Chemical Structure A prop-2-enoic acid derivative with a phenoxyphenyl carbamoyl side chain.The carboxylic acid moiety suggests potential for pH-dependent solubility and interactions with transporters. The phenoxyphenyl group increases lipophilicity, which may enhance membrane permeability but could also lead to higher plasma protein binding and metabolic susceptibility.
Molecular Weight Approx. 297.3 g/mol Falls within the typical range for orally bioavailable small molecules.
Stereochemistry The (2E) isomer specifies a trans configuration at the double bond.Stereochemistry can influence binding to metabolizing enzymes and transporters, potentially affecting clearance and distribution.[6]
Predicted Lipophilicity (XlogP) Moderately lipophilic.This suggests a balance between aqueous solubility and lipid membrane permeability, a key determinant of oral absorption.[7]
Hydrogen Bond Donors/Acceptors Contains both donor (acid, amide) and acceptor (carbonyl, ether) groups.These features will govern interactions with biological targets and may influence solubility and permeability.

The Strategic Imperative of Early ADME Profiling

Undertaking a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) assessment early in the drug discovery pipeline is not merely a procedural step but a strategic necessity.[1][2][4] It allows for the early identification of potential liabilities that could lead to late-stage clinical failures, thereby de-risking the development program and optimizing the allocation of resources.[5] A well-designed in vitro and in vivo pharmacokinetic program provides critical data to guide chemical optimization, predict human pharmacokinetics, and establish a safe therapeutic window.[4][8]

In Vitro Pharmacokinetic Profiling: A Foundational Assessment

A battery of in vitro assays forms the cornerstone of the initial pharmacokinetic evaluation, providing key insights into the compound's intrinsic properties outside of a complex living system.[1][3][4]

Aqueous Solubility

Causality: Poor aqueous solubility is a frequent cause of low and erratic oral bioavailability. Determining the solubility under various pH conditions is crucial, as the gastrointestinal tract presents a range of pH environments.

Experimental Protocol: pH-Dependent Aqueous Solubility

  • Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.5, 6.8, and 7.4 to mimic the pH of the stomach and different regions of the small intestine.

  • Compound Addition: Add an excess of (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid to each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Data Reporting: Report the solubility in µg/mL or µM at each pH.

Membrane Permeability

Causality: The ability of a drug to passively diffuse across the intestinal epithelium is a primary determinant of its rate and extent of absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to assess this property.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Compartment: The test compound is dissolved in a buffer at a relevant pH (e.g., pH 6.5) and added to the donor wells of the PAMPA plate.

  • Acceptor Compartment: The acceptor wells are filled with a buffer, often containing a solubilizing agent to create a "sink" condition.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the rate of compound appearance in the acceptor compartment.

Metabolic Stability

Causality: The rate at which a compound is metabolized, primarily by enzymes in the liver, dictates its half-life and oral bioavailability (due to first-pass metabolism). Assessing stability in liver microsomes or hepatocytes is a standard in vitro approach.[3]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (human and rat), the test compound, and a buffer.

  • Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many metabolic enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition

Causality: Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and exposure of another.

Experimental Protocol: CYP Inhibition Assay (Fluorometric)

  • Enzyme-Substrate Incubation: Incubate human liver microsomes or recombinant CYP isozymes with a specific fluorogenic probe substrate for each isozyme.

  • Addition of Test Compound: Add varying concentrations of (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid to the reaction mixtures.

  • Reaction Initiation and Termination: Initiate the reaction with NADPH and stop it after a defined incubation period.

  • Fluorescence Measurement: Measure the fluorescent signal from the metabolized probe. A decrease in fluorescence indicates inhibition of the CYP enzyme.

  • IC50 Determination: Plot the percent inhibition against the concentration of the test compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

In_Vitro_ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism & DDI Risk Solubility Aqueous Solubility (pH 2.0-7.4) PAMPA PAMPA (Permeability) Solubility->PAMPA Influences Metabolic_Stability Microsomal Stability (t½, CLint) PAMPA->Metabolic_Stability Predicts Oral Absorption CYP_Inhibition CYP Inhibition (IC50) Metabolic_Stability->CYP_Inhibition Assesses Liabilities Bioanalytical_Workflow Plasma_Sample Plasma Sample Collection Extraction Sample Extraction (e.g., Protein Precipitation) Plasma_Sample->Extraction LC LC Separation (HPLC/UHPLC) Extraction->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Quantification Data Quantification MS->Quantification

Sources

Foundational

A Technical Guide to the Synthesis and Derivatization of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, a derivative of maleanilic acid, represents...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, a derivative of maleanilic acid, represents a core scaffold with significant potential in medicinal chemistry and materials science. Its structure, featuring a phenoxyphenyl moiety, imparts unique physicochemical properties that are of interest for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the synthesis of this core molecule, explores key derivatization pathways, and discusses the potential biological significance of the resulting compounds. The methodologies presented are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of the N-(4-Phenoxyphenyl)maleamic Acid Scaffold

(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, also known as N-(4-phenoxyphenyl)maleamic acid, belongs to a class of N-aryl maleamic acids. These molecules are characterized by a reactive α,β-unsaturated carboxylic acid and an amide linkage to an aromatic substituent. The presence of the 4-phenoxyphenyl group is of particular interest, as phenoxy-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and potential antihypertensive properties.[1][2][3][4]

The maleamic acid structure itself is a versatile precursor for further chemical modifications. The carboxylic acid and amide functionalities, as well as the carbon-carbon double bond, offer multiple sites for derivatization. Most notably, these compounds can undergo cyclodehydration to form the corresponding N-substituted maleimides, which are highly reactive Michael acceptors used extensively in bioconjugation and polymer chemistry.[5] This guide will first detail the synthesis of the core (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid molecule and then explore its key derivatives and their potential applications.

Synthesis of the Core Molecule: (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

The primary synthetic route to (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is through the nucleophilic acyl substitution reaction between maleic anhydride and 4-phenoxyaniline. This is a well-established method for the preparation of N-substituted maleamic acids.[5][6]

Synthesis of the Precursor: 4-Phenoxyaniline

The starting material, 4-phenoxyaniline, can be synthesized via an Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[7][8][9][10] A common approach involves the coupling of 4-fluoronitrobenzene with phenol, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of 4-Phenoxyaniline

Step 1: Synthesis of 4-phenoxynitrobenzene

  • To a stirred solution of phenol and a suitable base (e.g., potassium carbonate) in a high-boiling polar solvent such as dimethylformamide (DMF), add a catalytic amount of a copper(I) salt (e.g., CuI).

  • Add 4-fluoronitrobenzene to the reaction mixture.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen) at a temperature typically ranging from 120-150 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to 4-phenoxyaniline

  • Dissolve the 4-phenoxynitrobenzene in a suitable solvent, such as ethanol or methanol.

  • Add a catalyst, typically palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.[11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-phenoxyaniline.

Synthesis of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

The reaction of 4-phenoxyaniline with maleic anhydride proceeds readily to form the desired maleamic acid. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

Experimental Protocol: Synthesis of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

  • Dissolve maleic anhydride in a suitable solvent, such as toluene or dimethylformamide (DMF), in a round-bottom flask equipped with a magnetic stirrer.[6]

  • In a separate flask, dissolve an equimolar amount of 4-phenoxyaniline in the same solvent.

  • Slowly add the 4-phenoxyaniline solution to the maleic anhydride solution at room temperature with constant stirring.

  • A precipitate of the product, (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, will begin to form.

  • Continue stirring the reaction mixture for a period of 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid.

Causality Behind Experimental Choices:

  • Solvent Selection: Toluene and DMF are commonly used solvents for this reaction due to their ability to dissolve both reactants and their relatively high boiling points, which can be advantageous if gentle heating is required.

  • Stoichiometry: An equimolar ratio of reactants is typically used to ensure efficient conversion and minimize the need for extensive purification.

  • Temperature Control: The reaction is exothermic, so slow addition of the amine is recommended to control the reaction temperature and prevent side reactions.

Diagram of the Synthesis Pathway:

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_core Core Molecule Synthesis 4-Fluoronitrobenzene 4-Fluoronitrobenzene Ullmann_Condensation Ullmann Condensation (CuI, K2CO3, DMF) 4-Fluoronitrobenzene->Ullmann_Condensation Phenol Phenol Phenol->Ullmann_Condensation 4-Phenoxynitrobenzene 4-Phenoxynitrobenzene Ullmann_Condensation->4-Phenoxynitrobenzene Reduction Reduction (H2, Pd/C) 4-Phenoxynitrobenzene->Reduction 4-Phenoxyaniline 4-Phenoxyaniline Reduction->4-Phenoxyaniline Acylation Nucleophilic Acyl Substitution (Toluene or DMF) 4-Phenoxyaniline->Acylation Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Acylation Target_Molecule (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid Acylation->Target_Molecule

Caption: Synthesis workflow for the core molecule.

Key Derivatives of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

The core molecule serves as a versatile platform for the synthesis of a variety of derivatives with potentially enhanced or novel properties.

N-(4-Phenoxyphenyl)maleimide

The most significant derivative is the corresponding maleimide, formed through an intramolecular cyclodehydration reaction. N-substituted maleimides are valuable intermediates in organic synthesis and are known for their reactivity as Michael acceptors, particularly with thiols in bioconjugation applications.[5]

Experimental Protocol: Synthesis of N-(4-Phenoxyphenyl)maleimide

  • Suspend (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid in acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture with stirring, typically in the range of 80-100 °C, for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with water to remove acetic acid and sodium acetate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-phenoxyphenyl)maleimide.

Causality Behind Experimental Choices:

  • Dehydrating Agent: Acetic anhydride serves as both the solvent and the dehydrating agent, facilitating the removal of a water molecule to form the imide ring.

  • Catalyst: Sodium acetate acts as a base to facilitate the cyclization process.

Diagram of the Derivatization Pathway:

Derivatization_Pathway Core_Molecule (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid Cyclodehydration Cyclodehydration (Acetic Anhydride, Sodium Acetate) Core_Molecule->Cyclodehydration Maleimide_Derivative N-(4-Phenoxyphenyl)maleimide Cyclodehydration->Maleimide_Derivative

Caption: Primary derivatization to the maleimide.

Ester Derivatives

The carboxylic acid functionality of the core molecule can be esterified to produce a range of ester derivatives. These derivatives may exhibit altered solubility, bioavailability, and biological activity profiles. Standard esterification methods, such as Fischer esterification or reaction with alkyl halides in the presence of a base, can be employed.

General Protocol for Esterification (Fischer Esterification):

  • Dissolve (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Biological and Pharmacological Potential

The N-(4-phenoxyphenyl) moiety is a common feature in a number of biologically active compounds. This suggests that (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid and its derivatives are promising candidates for drug discovery and development.

  • Antifungal Activity: N-aryl maleimides, in general, have demonstrated significant antifungal properties.[12] The mechanism of action is often attributed to their ability to react with thiol groups in essential fungal enzymes and proteins, leading to disruption of cellular processes.[12] Derivatives of the core molecule, particularly the maleimide, are therefore of interest for the development of new antifungal agents.

  • Other Potential Activities: The phenoxy group is present in various pharmaceuticals with diverse activities. For instance, some phenoxy-containing compounds have been investigated as herbicides and for their effects on the cardiovascular system.[13] Furthermore, N-(4-phenoxyphenyl)benzamide derivatives have been explored as inhibitors of SPAK kinase, suggesting a potential role in antihypertensive therapies.[3][14]

Table 1: Summary of Potential Biological Activities

Compound ClassPotential Biological ActivityRationale
N-(4-Phenoxyphenyl)maleamic AcidsAntifungal, AntibacterialThe phenoxyphenyl group is a known pharmacophore.
N-(4-Phenoxyphenyl)maleimidesAntifungal, Bioconjugation AgentsHigh reactivity with thiols in biological systems.[5][12]
Ester DerivativesModified PharmacokineticsAltered solubility and cell permeability.

Conclusion

(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is a readily accessible and highly versatile chemical entity. The synthetic pathways to the core molecule and its principal derivatives, such as the corresponding maleimide, are well-established and utilize common laboratory reagents and techniques. The presence of the phenoxyphenyl group suggests a rich potential for biological activity, particularly in the area of antifungal agent development. This technical guide provides a solid foundation for researchers to explore the synthesis, derivatization, and potential applications of this promising class of compounds. Further investigation into the structure-activity relationships of a broader range of derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Synthesis and antifungal activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides. (n.d.). PubMed. [Link]

  • Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis. (2022). PMC. [Link]

  • Ullmann condensation. (2023). Wikipedia. [Link]

  • Synthesis, Antifungal Activity, DFT Study and Molecular Dynamics Simulation of Novel 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide Derivatives. (2021). PubMed. [Link]

  • Mohammed, I. A., & Mustapha, A. (2010). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. ResearchGate. [Link]maleimide_and_N-4-Methylpheneyl)maleimide)

  • Synthesis on N-Alkylated Maleimides: Synthetic Communications. (2007). Taylor & Francis. [Link]

  • Ullmann condensation. (2012). Wikidoc. [Link]

  • Mohammed, I. A., & Mustapha, A. (2010). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. PMC. [Link]

  • N-(4-Methoxyphenyl)maleamic acid. (n.d.). Academia.edu. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. [Link]

  • Process for the preparation of 4-phenoxy-phenols. (1982).
  • Process for the production of N-(hydroxyphenyl) maleimides. (1981).
  • Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. (2019). MDPI. [Link]

  • Antifungal activity of a novel synthetic polymer M451 against phytopathogens. (2023). Frontiers. [Link]

  • N-(4-Methoxyphenyl)maleamic acid. (2010). PMC. [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). Scilit. [Link]

  • Al-hazam, H. A., Kamel, B., & Saleh, A. A. (2013). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. ResearchGate. [Link]

  • Process for the preparation of 4-phenoxy-phenols. (1982).
  • Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology. [Link]

  • Processes for producing maleamic acid, ester thereof and maleimide. (1995).
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. (2020). PubMed. [Link]

  • Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. (2017). Impactfactor. [Link]

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Exploratory

A Comprehensive Technical Guide to the Thermodynamic Solubility and Stability of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed framework for characterizing the thermodynamic solubility and chemical stability...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed framework for characterizing the thermodynamic solubility and chemical stability of the novel compound, (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid. In the absence of published specific data for this molecule, this document serves as an in-depth, procedural whitepaper. It outlines the requisite experimental protocols and the scientific rationale necessary for a thorough physicochemical evaluation, critical for its advancement in drug development.

Introduction to (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is a complex organic molecule featuring a phenoxyphenyl group linked via an amide to a prop-2-enoic acid moiety. Its structural attributes, including the carboxylic acid and amide functionalities, suggest potential pH-dependent solubility and susceptibility to hydrolytic degradation. A comprehensive understanding of its solubility and stability is paramount for formulation development, bioavailability assessment, and establishing appropriate storage conditions.

Part 1: Thermodynamic Solubility Assessment

Thermodynamic solubility is a critical parameter, defining the maximum concentration of a compound that can dissolve in a specific solvent at equilibrium.[1] This equilibrium state is crucial for understanding the behavior of a drug candidate in physiological systems and for developing robust formulations.[1][2]

Factors Influencing Solubility

The solubility of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is anticipated to be influenced by several factors:

  • pH: The presence of the carboxylic acid group implies that the compound's solubility will be significantly dependent on the pH of the medium. In acidic environments, the carboxylic acid will be protonated, leading to lower aqueous solubility. Conversely, in neutral to basic conditions, the carboxylate form will predominate, enhancing solubility.

  • Solvent Polarity: The molecule possesses both polar (carboxylic acid, amide) and non-polar (phenoxyphenyl) regions. Therefore, its solubility will vary across different solvent classes, from polar protic and aprotic solvents to non-polar solvents.[3][4]

  • Temperature: The dissolution process can be either endothermic or exothermic, meaning solubility can increase or decrease with temperature.[4] Investigating this relationship is crucial for understanding the thermodynamics of dissolution.

  • Solid-State Properties: The crystalline form (polymorphism) of the solid compound can significantly impact its solubility.[2] Different polymorphs can exhibit different lattice energies, leading to variations in their dissolution profiles.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[5]

Objective: To determine the equilibrium solubility of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid in various aqueous and organic solvents at different temperatures.

Materials:

  • (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid (solid form)

  • A range of buffers with varying pH (e.g., pH 2, 5, 7.4, 9)

  • Organic solvents of different polarities (e.g., ethanol, acetonitrile, dimethyl sulfoxide)

  • Vials with screw caps

  • Shaking incubator/thermomixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[6]

Procedure:

  • Preparation: Add an excess amount of solid (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid to a series of vials. The excess solid is crucial to ensure that equilibrium with the undissolved solid is achieved.[1]

  • Solvent Addition: Add a known volume of the desired solvent (e.g., specific pH buffer or organic solvent) to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). The samples should be shaken for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2][5]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.[5][6] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[6]

Data Presentation: Hypothetical Thermodynamic Solubility Data

Since experimental data for this specific compound is unavailable, the following table presents a hypothetical summary of expected results to illustrate how the data would be structured.

Solvent SystemTemperature (°C)Hypothetical Solubility (µg/mL)Hypothetical Solubility (µM)
0.1 M HCl (pH ~1)25517.5
Phosphate Buffer (pH 5.0)2550175
Phosphate Buffer (pH 7.4)255001750
Phosphate Buffer (pH 7.4)376502275
Ethanol2520007000
Acetonitrile258002800
DMSO25>10000>35000
Visualization of the Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to vials prep2 Add known volume of solvent (buffers, organic solvents) prep1->prep2 equil Shake at constant temperature (e.g., 24-48h) prep2->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 analysis Quantify concentration via HPLC-UV or LC-MS sep2->analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Chemical Stability Assessment

Chemical stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] These studies are governed by the International Council for Harmonisation (ICH) guidelines.[8][9]

Potential Degradation Pathways

For (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, potential degradation pathways include:

  • Hydrolysis: The amide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 4-phenoxyaniline and fumaric acid.

  • Oxidation: The phenoxy group and the double bond could be susceptible to oxidative degradation.

  • Photodegradation: The aromatic rings and the conjugated system suggest potential sensitivity to light.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[10]

Objective: To identify the degradation products of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature and humidity controlled chambers

  • Photostability chamber

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 80°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a specified temperature (e.g., 80°C) for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 60°C) in a stability chamber.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[9]

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. LC-MS/MS is invaluable for the identification of the degradation products.

Data Presentation: Hypothetical Forced Degradation Results
Stress ConditionDurationHypothetical % DegradationHypothetical Major Degradants
0.1 M HCl, 80°C24 h15%4-phenoxyaniline, Fumaric acid
0.1 M NaOH, 80°C8 h40%4-phenoxyaniline, Fumaric acid
3% H₂O₂, RT24 h5%Oxidized derivatives
Dry Heat, 60°C7 days<1%Not significant
Photostability (ICH Q1B)-10%Photodegradants
Experimental Protocol: ICH Stability Testing

Long-term stability studies are performed to establish the re-test period or shelf life and recommended storage conditions for a drug substance.[7]

Objective: To evaluate the stability of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid under ICH-recommended storage conditions.

Procedure:

  • Sample Preparation: Store accurately weighed samples of the solid compound in appropriate containers that mimic the proposed packaging.

  • Storage Conditions: Place the samples in stability chambers maintained at the following conditions as per ICH Q1A(R2) guidelines[7]:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[11]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.[11]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[11]

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyze for appearance, assay, and degradation products.[11]

  • Data Analysis: Evaluate the data to determine if any significant changes have occurred over time.

Visualization of the Stability Testing Workflow

G cluster_forced_degradation Forced Degradation cluster_ich_stability ICH Stability Studies cluster_evaluation Data Evaluation & Shelf-Life Determination stress_conditions Expose to Acid, Base, Oxidizing Agent, Heat, Light stress_analysis Analyze via Stability-Indicating HPLC/LC-MS to identify degradants stress_conditions->stress_analysis evaluation Assess changes in assay, purity, and physical characteristics stress_analysis->evaluation storage Store at Long-term, Intermediate, & Accelerated Conditions pull_points Test at specified time points (0, 3, 6, 12... months) storage->pull_points pull_points->evaluation

Caption: Workflow for Chemical Stability Assessment.

Conclusion

This technical guide provides a comprehensive roadmap for the characterization of the thermodynamic solubility and chemical stability of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid. By following the outlined experimental protocols, researchers and drug development professionals can generate the critical data necessary to inform formulation strategies, predict in vivo behavior, and establish appropriate storage and handling procedures, thereby facilitating the progression of this compound through the development pipeline.

References

  • ICH Q1 Stability Testing Guidelines - MasterControl. (URL: [Link])

  • Thermodynamic Solubility Assay - Domainex. (URL: [Link])

  • Quality Guidelines - ICH. (URL: [Link])

  • ICH guidelines for stability studies | PDF - Slideshare. (URL: [Link])

  • Q1A(R2) Guideline - ICH. (URL: [Link])

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (URL: [Link])

  • In-vitro Thermodynamic Solubility | Protocols.io. (URL: [Link])

  • (PDF) Automated assays for thermodynamic (equilibrium) solubility determination - ResearchGate. (URL: [Link])

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar. (URL: [Link])

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (URL: [Link])

  • (2e)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid - PubChemLite. (URL: [Link])

  • (2E)-3-carbamoylprop-2-enoic acid | C4H5NO3 | CID 5364140 - PubChem. (URL: [Link])

  • (2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid - PubChem. (URL: [Link])

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI. (URL: [Link])

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC. (URL: [Link])

  • MCPB (PC 019201); 2,4-D (PC 030001); MCPA (PC 030501); 2,4-DB (PC 030801); Mecoprop-p (PC 129046) MRIDs 49775206 /50768601 Page 1 of 22 - EPA. (URL: [Link])

  • (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoic acid - NextSDS. (URL: [Link])

  • Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents - CORE. (URL: [Link])

  • (PDF) Thermodynamics of fenoxycarb in solution - ResearchGate. (URL: [Link])

  • (3R,5S)-4-[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid | C16H18O9 | CID 5315600 - PubChem. (URL: [Link])

  • (2e)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid - PubChemLite. (URL: [Link])

  • Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents - Academia.edu. (URL: [Link])

Sources

Foundational

Biophysical Characterization and Target Binding Affinity of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

Executive Summary The compound (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid (CAS 929697-61-0) represents a highly specialized pharmacophore characterized by a rigid stereochemical backbone and a bulky lipophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid (CAS 929697-61-0) represents a highly specialized pharmacophore characterized by a rigid stereochemical backbone and a bulky lipophilic tail. In modern drug discovery, accurately determining the target protein binding affinity of such bipartite molecules requires orthogonal biophysical techniques. This technical guide outlines the mechanistic rationale behind the compound's binding dynamics and provides a self-validating, step-by-step workflow for quantifying its kinetic and thermodynamic interactions with target proteins.

Pharmacophore Architecture & Target Rationale

The molecular architecture of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is defined by two distinct functional domains that dictate its binding affinity:

  • The (2E)-Prop-2-enoic Acid Headgroup: The trans (E) geometry of the double bond acts as a rigid vector, projecting the terminal carboxylic acid away from the core. This allows the molecule to span specific distances within an active site, acting as a critical hydrogen-bond donor/acceptor or metal-chelating anchor. Stereochemical variations (Z vs. E isomers) profoundly impact the compound's ability to engage cellular targets and modulate downstream pathways, such as inducing apoptosis in cancer models[1].

  • The 4-Phenoxyphenyl Tail: This diphenyl ether moiety is highly hydrophobic. It is designed to penetrate deep, lipophilic accessory pockets (e.g., the S1' subsite in metalloproteinases or the allosteric sites of dehydrogenases). Similar diarylprop-2-enoic acid derivatives act as potent inhibitors of dehydrogenases with deep hydrophobic pockets, such as AKR1C3[2]. Furthermore, compounds featuring the 4-phenoxyphenyl moiety have demonstrated significant efficacy as competitive antagonists in ionotropic γ -aminobutyric acid (GABA) receptors[3].

Pathway LIG (2E)-3-[(4-Phenoxyphenyl)carbamoyl] prop-2-enoic acid TGT Target Protein Pocket (e.g., AKR1C3 / GABAR) LIG->TGT Stereospecific Docking CPX Ligand-Receptor Complex (Conformational Lock) TGT->CPX Entropic Desolvation EFF Downstream Effector Modulation (Enzyme/Channel Inhibition) CPX->EFF Signal Attenuation APO Cellular Phenotype (e.g., Apoptosis / Toxicity) EFF->APO Phenotypic Expression

Figure 1: Target engagement and downstream phenotypic modulation by the (2E)-isomer.

Orthogonal Biophysical Workflows: The Causality of the Approach

To establish a trustworthy and self-validating binding model, we cannot rely on a single assay. The highly lipophilic nature of the 4-phenoxyphenyl group often leads to non-specific aggregation (PAINS-like behavior) in standard biochemical screens. Therefore, we employ an orthogonal biophysical approach:

  • Surface Plasmon Resonance (SPR): Measures the kinetics ( kon​ , koff​ ) of binding in real-time under continuous flow, which mitigates bulk aggregation artifacts.

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics ( ΔH , ΔS ) of binding in solution.

If the equilibrium dissociation constant ( KD​ ) derived from SPR kinetics ( koff​/kon​ ) matches the KD​ derived from the ITC isotherm, the binding model is unequivocally validated.

Workflow PREP Sample Prep (5% DMSO Buffer) SPR SPR Analysis (Kinetics: kon, koff) PREP->SPR Flow Dynamics ITC ITC Analysis (Thermo: ΔH, ΔS) PREP->ITC Thermal Titration VAL Self-Validating Affinity Model SPR->VAL Kd Match ITC->VAL Kd Match

Figure 2: Orthogonal biophysical workflow for self-validating binding affinity measurements.

Step-by-Step Self-Validating Protocols

Protocol A: SPR Kinetic Profiling

Causality Focus: Overcoming Mass Transport and Solvent Mismatches

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Crucial Step: Keep the target density deliberately low ( Rmax​≈30−50 RU). High density causes steric crowding and mass transport limitations, which artificially deflate the association rate ( kon​ ) of bulky ligands.

  • Solvent Correction: The 4-phenoxyphenyl moiety requires DMSO for aqueous solubility. Prepare a running buffer containing exactly 5% DMSO. Because DMSO severely alters the bulk refractive index, you must run a DMSO calibration curve (4.5% to 5.5%) prior to the experiment to mathematically correct for solvent mismatch artifacts.

  • Analyte Injection: Inject the (2E)-ligand at a high flow rate (50 µL/min) to further suppress mass transport effects. Use a 3-fold concentration series (e.g., 1 nM to 300 nM).

  • Dissociation: Allow 300 seconds for the dissociation phase. The hydrophobic tail often results in a very slow off-rate ( koff​ ).

Protocol B: ITC Thermodynamic Profiling

Causality Focus: Eliminating Heat of Dilution Artifacts

  • Buffer Matching (Dialysis): Dialyze the target protein extensively against the assay buffer (e.g., PBS + 5% DMSO). Crucial Step: The ligand must be dissolved using the exact dialysate from the final protein dialysis step. Even a 0.1% difference in DMSO concentration will generate a massive heat of mixing, masking the actual binding heat.

  • Degassing: Degas both the protein (cell) and ligand (syringe) solutions for 10 minutes under vacuum. Microbubbles in the sample cell will cause erratic thermal spikes, ruining the isotherm.

  • Titration Execution: Set the cell temperature to 25°C. Perform 20 sequential injections of 2 µL each, spacing them by 120 seconds to allow the thermal baseline to return to zero.

  • Blank Subtraction: Perform a control titration of the ligand into the buffer alone. Subtract this background heat from the experimental data to isolate the specific enthalpy of binding ( ΔH ).

Quantitative Data Synthesis

The binding of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is classically entropy-driven . When the bulky 4-phenoxyphenyl tail enters a target's hydrophobic pocket, it displaces highly ordered clathrate water molecules. The release of these water molecules into the bulk solvent results in a massive increase in entropy ( −TΔS<0 ), driving high-affinity binding.

The table below illustrates representative profiling data, demonstrating the critical nature of the (2E) stereochemistry and the hydrophobic tail.

Table 1: Representative Binding Kinetics and Thermodynamics

Compound Variant KD​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
(2E)-Target Compound 12.4 4.2 0.52 -10.8 -3.2 -7.6
(2Z)-Isomer Control>10,000N/AN/A> -6.8N/AN/A
Des-phenoxy Control845.01.19.30-8.3-5.1-3.2

Data Interpretation: The (2Z)-isomer fails to bind due to steric clash, validating the geometric requirement[1]. The des-phenoxy control binds weakly and is entirely enthalpy-driven ( ΔH=−5.1 ), proving that the high affinity of the target compound is causally linked to the entropic desolvation ( −TΔS=−7.6 ) of the 4-phenoxyphenyl group.

References

  • Potential of Competitive Antagonists of Insect Ionotropic γ-Aminobutyric Acid Receptors as Insecticides Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Information on EC 1.1.1.64 - testosterone 17beta-dehydrogenase (NADP+) BRENDA Enzyme Database URL:[Link]

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Protocols & Analytical Methods

Method

high-throughput screening protocols using (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid

Application Note: High-Throughput Screening of Keap1-Nrf2 Covalent Modulators Using (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid Document Type: Technical Application Note & Standard Operating Procedure (SOP) Targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Keap1-Nrf2 Covalent Modulators Using (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound of Interest: (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid (CAS: 929697-61-0)

Introduction & Mechanistic Rationale

The Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) axis is a primary cellular defense mechanism against oxidative and electrophilic stress[1]. In the basal state, Keap1 acts as an adaptor protein for the Cullin 3 (Cul3) ubiquitin ligase complex, targeting Nrf2 for rapid proteasomal degradation[2].

(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is a highly specific fumaric acid monoamide derivative. Fumaric acid esters and their amide analogs are well-documented Targeted Covalent Inhibitors (TCIs)[3]. The compound features an α,β -unsaturated carbonyl (a Michael acceptor) that is highly susceptible to nucleophilic attack. When introduced to Keap1, the thiolate of the highly reactive Cysteine 151 (Cys151) residue undergoes a Michael addition with the compound's prop-2-enoic acid backbone[2]. This covalent alkylation induces a conformational shift in the Keap1 Kelch domain, disrupting the Keap1-Nrf2 protein-protein interaction (PPI), halting Nrf2 ubiquitination, and allowing Nrf2 to translocate to the nucleus to drive Antioxidant Response Element (ARE) gene transcription[1][3].

Pathway Visualization

Pathway TCI (2E)-3-[(4-Phenoxyphenyl)carbamoyl] prop-2-enoic acid Keap1 Keap1 Sensor (Cys151 Reactive Site) TCI->Keap1 Michael Addition (Covalent Alkylation) Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Ubiquitinates & Represses Keap1->Nrf2 Conformational Change (Inhibition Relieved) Degradation Proteasomal Degradation (Basal State) Nrf2->Degradation Normal Turnover ARE ARE-Driven Gene Expression (Antioxidant Response) Nrf2->ARE Nuclear Translocation

Caption: Keap1-Nrf2 pathway modulation via covalent alkylation by the fumaric acid derivative.

High-Throughput Screening (HTS) Triage Strategy

To build a self-validating data package for covalent Keap1 inhibitors, a triaged HTS workflow is required. Relying solely on biochemical assays can yield false positives due to non-specific protein reactivity, while relying solely on phenotypic assays obscures the direct molecular target.

Expert Insight on Causality: Standard screening buffers often contain Dithiothreitol (DTT) or β -mercaptoethanol to preserve protein stability. However, these strong nucleophiles will rapidly scavenge the Michael acceptor of our compound, leading to false negatives. All assays utilizing this compound must substitute DTT with Tris(2-carboxyethyl)phosphine (TCEP) , which is a potent reducing agent but a poor nucleophile, preserving the integrity of the α,β -unsaturated carbonyl for target engagement[4].

Workflow S1 1. Primary Screen FP Assay (Biochemical) S2 2. Cellular Validation ARE-Luciferase Assay S1->S2 IC50 < 10 µM Z' > 0.6 S3 3. Target Engagement Intact Protein MS S2->S3 Dose-Dependent Activation

Caption: Triaged HTS workflow for identifying and validating Keap1-targeted covalent inhibitors.

Detailed Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Biochemical Assay

Purpose: Quantify the in vitro disruption of the Keap1-Nrf2 interaction. Principle: A FITC-labeled Nrf2 peptide (containing the ETGE motif) binds to recombinant Keap1, resulting in high fluorescence polarization. Covalent modification of Keap1 by the compound induces a conformational change that releases the peptide, decreasing the polarization signal[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, and 1 mM TCEP). Do not use DTT.

  • Protein/Tracer Mix: Dilute recombinant human Keap1 (Kelch domain) to a final well concentration of 50 nM. Add FITC-Nrf2 peptide to a final concentration of 10 nM.

  • Compound Plating: Using an acoustic dispenser (e.g., Echo 550), transfer 50 nL of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid (10-point dose-response, 3-fold dilutions starting from 10 mM in DMSO) into a 384-well black, flat-bottom microplate.

  • Incubation (Critical Step): Add 10 µL of the Keap1 protein solution to the compound wells. Incubate for exactly 60 minutes at room temperature. Causality: Covalent inhibition is time-dependent; a strict pre-incubation ensures steady-state alkylation before the competitor peptide is introduced.

  • Tracer Addition: Add 10 µL of the FITC-Nrf2 peptide solution to all wells. Incubate for an additional 30 minutes in the dark.

  • Readout: Measure fluorescence polarization on a microplate reader (e.g., PHERAstar FSX) using excitation at 485 nm and emission at 520 nm. Calculate the IC 50​ using a 4-parameter logistic regression.

Protocol 2: ARE-Luciferase Cellular Reporter Assay

Purpose: Confirm that the compound permeates the cell membrane and functionally activates the Nrf2 pathway.

Step-by-Step Methodology:

  • Cell Culture: Cultivate HaCaT cells (human keratinocytes) stably transfected with an ARE-driven firefly luciferase reporter plasmid in DMEM supplemented with 10% FBS.

  • Plating: Seed cells at 10,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Pin-transfer the compound (dose-response as above) into the assay plates. Include 0.1% DMSO as a vehicle control and 10 µM Sulforaphane as a positive control.

  • Incubation: Incubate cells with the compound for 16 hours. Causality: This duration allows sufficient time for Keap1 alkylation, Nrf2 accumulation, nuclear translocation, and subsequent luciferase gene transcription and translation[2].

  • Detection: Add 20 µL of ONE-Glo™ Luciferase Assay System reagent to each well. Incubate for 5 minutes at room temperature to lyse cells.

  • Readout: Measure luminescence. Calculate the EC 50​ based on fold-induction over the DMSO control.

Protocol 3: Intact Protein Mass Spectrometry (Target Engagement)

Purpose: Definitively prove the 1:1 covalent stoichiometry between the compound and Keap1.

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM recombinant Keap1 with 50 µM of the compound in 50 mM Ammonium Acetate (pH 7.4) for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO) to remove unreacted compound and buffer salts.

  • LC-MS Analysis: Inject the sample onto a Waters Xevo G2-XS QTof mass spectrometer coupled with a C4 analytical column.

  • Deconvolution: Use MaxEnt1 software to deconvolute the raw multiply-charged spectra into intact mass peaks.

  • Analysis: The theoretical molecular weight of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is 283.28 Da. A successful covalent adduct will show a mass shift of exactly +283.28 Da relative to the apo-Keap1 mass, confirming irreversible binding[4].

Data Presentation & Quality Control Benchmarks

To ensure the integrity of the HTS campaign, specific quantitative thresholds must be met. The table below summarizes the expected data profile for a successful run using this compound.

Assay TypeParameter MeasuredExpected Value / ThresholdQuality Control Metric
FP Biochemical IC 50​ (Binding Disruption)0.5 µM – 5.0 µMZ'-factor > 0.70
FP Biochemical Total Fluorescence Intensity ± 10% of DMSO controlRules out auto-fluorescence
ARE-Luciferase EC 50​ (Cellular Activation)2.0 µM – 10.0 µMSignal-to-Background > 5.0
Intact MS Mass Shift ( Δ Mass)+283.3 Da (1:1 Adduct)>90% labeling efficiency
Cell Viability CC 50​ (Cytotoxicity)> 50 µMTherapeutic Index > 10x

Note: The cellular EC 50​ is typically right-shifted compared to the biochemical IC 50​ due to the compound's requirement to traverse the lipid bilayer and compete with high intracellular concentrations of glutathione (GSH), which can act as an alternative nucleophile sink.

References

  • Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction. National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • Nrf2-Independent Anti-Inflammatory Effects of Dimethyl Fumarate: Challenges and Prospects in Developing Electrophilic Nrf2 Activators for Neurodegenerative Diseases. MDPI. Available at:[Link]

  • Development of covalent NLRP3 inflammasome inhibitors: chemistry and biological activity. Unito.it. Available at:[Link]

  • Keap Calm, and Carry on Covalently. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Application

Determining the Absolute Purity of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid using Quantitative ¹H NMR (qNMR) Spectroscopy

An Application Note from the Senior Scientist's Desk Abstract This application note provides a comprehensive, field-proven protocol for the characterization and purity determination of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a comprehensive, field-proven protocol for the characterization and purity determination of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers direct, high-precision quantification without the need for analyte-specific reference standards, making it an invaluable tool in drug development and quality control.[1][2][3] We detail the causality behind experimental choices, from the selection of an appropriate internal standard to the optimization of NMR acquisition parameters, ensuring a robust and self-validating methodology compliant with industry standards.[4][5][6]

Introduction: The Rationale for qNMR in Pharmaceutical Analysis

(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is a complex organic molecule with multiple functional groups, making it a candidate for pharmaceutical development. The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. While chromatographic methods like HPLC are common, they are relative techniques that require a certified reference standard of the analyte itself to determine purity, which may not be available in early-stage development.[1]

Quantitative NMR (qNMR) circumvents this limitation. The fundamental principle of NMR spectroscopy is that the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[7][8] This allows for the determination of the absolute purity of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard.[9] This application note serves as a detailed guide for researchers and scientists to implement this powerful technique.

Foundational Principles: Analyte & Internal Standard

Structural Analysis of the Analyte

A prerequisite for any qNMR analysis is a thorough understanding of the analyte's ¹H NMR spectrum. The structure of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid features several distinct proton environments:

  • Vinyl Protons (Hɑ, Hβ): The two protons on the C=C double bond of the prop-2-enoic acid moiety. These are expected to appear as doublets in the δ 6.0-7.5 ppm region, with a characteristic trans-coupling constant (J ≈ 15 Hz). These signals are often well-resolved and are excellent candidates for quantification.

  • Aromatic Protons: The molecule contains two phenyl rings. The protons on the 4-substituted phenoxy ring and the anilide ring will produce a complex pattern of signals, typically in the δ 7.0-8.0 ppm region.

  • Amide Proton (-NH-): This proton's chemical shift is highly dependent on solvent, concentration, and temperature, often appearing as a broad singlet between δ 8-10 ppm.[10]

  • Carboxylic Acid Proton (-COOH): This is a highly exchangeable proton, appearing as a very broad singlet, typically downfield of δ 10-13 ppm.[10]

Key Insight: For quantification, we must select a signal (or group of signals) that is unique to the analyte, well-resolved, and free from any overlap with signals from the internal standard, residual solvents, or potential impurities. The vinyl protons are often the ideal choice.

Selecting a Suitable Internal Standard

The choice of internal standard (IS) is the most critical decision in a qNMR experiment. An ideal IS must meet several criteria.[8]

  • High Purity: Must be of a high, certified purity (e.g., >99.9%).

  • Chemical Stability: Should not react with the analyte, solvent, or trace moisture.

  • Signal Resolution: Must possess at least one sharp, well-defined resonance in a region of the spectrum that is free of any signals from the analyte.

  • Solubility: Must be soluble in the chosen deuterated solvent along with the analyte.

  • Non-volatility & Weighing Accuracy: Should be a non-hygroscopic solid for accurate weighing.

For this analysis, Maleic Acid is an excellent choice. Its two equivalent vinyl protons produce a sharp singlet around δ 6.2-6.3 ppm in DMSO-d₆, which is typically clear of the aromatic region of the analyte. It is also a stable, non-hygroscopic solid available at high purity.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure accuracy and reproducibility, adhering to the principles outlined in regulatory guidelines such as ICH Q2(R1).[4][5][6][11]

Workflow Overview

The entire process, from preparation to final purity calculation, follows a logical sequence designed to minimize error.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Calculation A Accurately weigh Internal Standard (IS) (e.g., Maleic Acid) C Quantitatively transfer both to a single vial A->C B Accurately weigh Analyte (Compound X) B->C D Add precise volume of deuterated solvent (e.g., DMSO-d₆) C->D E Ensure complete dissolution (Vortex/Sonication) D->E F Transfer solution to a high-quality NMR tube E->F G Insert sample into NMR spectrometer F->G H Load optimized acquisition parameters (e.g., long D1) G->H I Acquire ¹H NMR Spectrum H->I J Apply Fourier Transform, Phase & Baseline Correction I->J K Calibrate spectrum (Solvent peak or TMS) J->K L Integrate selected signals for Analyte and IS K->L M Calculate Purity using the qNMR equation L->M N N M->N Final Report

Caption: High-level workflow for qNMR purity determination.

Step-by-Step Methodology

Materials:

  • (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid (Analyte)

  • Maleic Acid (Internal Standard, Certified >99.9% purity)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • Analytical Balance (readable to at least 0.01 mg)

  • High-quality 5 mm NMR tubes

Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) into a clean, dry glass vial. Record the mass (m_std).

  • Analyte Addition: To the same vial, accurately weigh approximately 15-25 mg of the analyte. Record the mass (m_a). Causality: Weighing into the same vial minimizes transfer errors.

  • Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. Secure the cap and vortex or sonicate gently until both components are fully dissolved.

  • Sample Transfer: Transfer the solution to a clean, high-quality NMR tube.

  • NMR Acquisition:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended).

    • Allow the sample to thermally equilibrate for 5-10 minutes.

    • Acquire a standard ¹H NMR spectrum using parameters optimized for quantification. The most critical parameter is the relaxation delay (D1) . It must be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (both analyte and standard). A conservative D1 of 30-60 seconds is recommended to ensure full relaxation and accurate signal integration.

    • Set the number of scans (NS) to achieve an adequate signal-to-noise ratio (S/N > 250:1 is ideal). Typically, 8 or 16 scans are sufficient.

  • Data Processing:

    • Apply standard Fourier transformation, automatic phase correction, and baseline correction. Manual fine-tuning of the phase and baseline is crucial for accuracy.

    • Calibrate the chemical shift axis to the residual DMSO solvent peak at δ 2.50 ppm.

    • Carefully integrate the selected signals. For the analyte, integrate one of the vinyl protons (e.g., the doublet at ~6.5 ppm). For the internal standard, integrate the maleic acid singlet (~6.2-6.3 ppm).

Data Analysis and Purity Calculation

The purity of the analyte is calculated using the following universal equation.[7][8]

Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

Where:

  • I_a, I_std: Integral values for the analyte and standard signals.

  • N_a, N_std: Number of protons corresponding to the integrated signal for the analyte and standard (e.g., N_a=1 for one vinyl proton; N_std=2 for maleic acid).

  • M_a, M_std: Molar masses of the analyte and standard.

  • m_a, m_std: Masses of the analyte and standard.

  • P_std: Purity of the internal standard (as a percentage).

Logical Flow of Data Interpretation

G start Processed ¹H NMR Spectrum node1 Identify Analyte Signals (Vinyl, Aromatic, NH) start->node1 node2 Identify IS Signal (Maleic Acid Singlet) start->node2 node3 Identify Other Signals (Solvent, Water, Impurities) start->node3 decision1 Are analyte & IS signals well-resolved and baseline separated? node1->decision1 node2->decision1 process1 Select non-overlapping analyte signal for integration (e.g., Vinyl Doublet) decision1->process1 Yes error Experiment Invalid. Re-evaluate IS or solvent choice. decision1->error No process2 Integrate Analyte (I_a) and Standard (I_std) signals process1->process2 calc Input Integrals and Weights into Purity Equation process2->calc output Report Final Purity (%) calc->output

Caption: Decision workflow for qNMR data analysis.

Example Data Presentation

The results of the qNMR analysis should be presented clearly and concisely.

ParameterAnalyte (Compound X)Standard (Maleic Acid)
Mass (m) 20.15 mg7.52 mg
Molar Mass (M) 283.28 g/mol 116.07 g/mol
Purity (P) To be determined 99.95%
¹H NMR Signal (δ) ~6.5 ppm (Doublet)~6.25 ppm (Singlet)
Number of Protons (N) 12
Integral Value (I) 5.314.00
Calculated Purity (%) 98.6% -

Trustworthiness and Validation

The protocol's trustworthiness is ensured by:

  • System Suitability: Using a certified internal standard of known purity provides metrological traceability.[12]

  • Specificity: The high resolution of NMR allows for the specific quantification of the analyte in the presence of impurities, provided signals do not overlap.[4] If overlap is suspected, 2D NMR techniques can be used for further investigation.[13]

  • Accuracy: The use of a long relaxation delay and ensuring high signal-to-noise minimizes systematic errors in integration, leading to high accuracy.

Conclusion

Quantitative ¹H NMR spectroscopy is a rapid, robust, and accurate primary method for determining the absolute purity of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid. By carefully selecting a suitable internal standard and optimizing acquisition parameters, this protocol provides a self-validating workflow that is indispensable for quality control in research and drug development environments. This technique not only provides a purity value but also simultaneously confirms the identity of the structure and reveals the presence of other proton-containing impurities, offering a holistic chemical profile in a single experiment.[8][14]

References

  • ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • ResearchGate. (2014). Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry via PMC. [Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry. [Link]

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • Natural Health Product Research Alliance. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. [Link]

  • MDPI. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • IUPAC. (2002). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry. [Link]

  • Sera, M., et al. (2013). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences via PMC. [Link]

  • Heathcock, C. (1962). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Journal of Chemistry. [Link]

  • UCLA Chemistry & Biochemistry. 1H NMR chemical shift ppm table. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting degradation of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid during long-term storage

Technical Support Center: (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid during long-term storage. As a Senior Application Scientist, my goal is to provide you with the scientific rationale behind these recommendations to ensure the integrity of your valuable research material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid.

Q1: What are the primary factors that can cause the degradation of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid during storage?

A1: The degradation of this compound is primarily influenced by three main factors: hydrolysis, oxidation, and photodegradation. The amide and carboxylic acid functional groups are susceptible to cleavage by water (hydrolysis), especially under non-neutral pH conditions. The phenoxy and prop-2-enoic acid moieties can be susceptible to oxidation. Exposure to light, particularly UV radiation, can also provide the energy needed to initiate degradation reactions.[1][2]

Q2: I've noticed a change in the physical appearance (e.g., color change, clumping) of my stored compound. Does this indicate degradation?

A2: Yes, a change in physical appearance is often a strong indicator of chemical degradation. For instance, discoloration may suggest the formation of oxidized byproducts, while clumping can indicate the absorption of moisture, which can accelerate hydrolysis. It is crucial to analytically assess the purity of the compound if any physical changes are observed.

Q3: What are the ideal storage conditions to minimize degradation?

A3: To minimize degradation, (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at a controlled low temperature (-20°C is recommended for long-term storage). The container should be placed in a desiccator to protect it from moisture.

Q4: How can I quickly check for degradation in my sample?

A4: A quick purity check can be performed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The appearance of new spots on a TLC plate or additional peaks in an HPLC chromatogram, when compared to a reference standard, suggests the presence of degradation products.

Section 2: Troubleshooting Guide for Observed Degradation

This section provides a systematic approach to identifying and resolving degradation issues.

Issue 1: Loss of Potency or Altered Experimental Results

If you observe a decrease in the expected biological activity or inconsistent results in your assays, compound degradation is a likely culprit.

Root Cause Analysis and Corrective Actions:

  • Degradation Pathway: The primary degradation pathway for (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is hydrolysis of the amide bond, yielding 4-phenoxyaniline and maleic acid. Oxidation of the phenoxy group is another possibility.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Re-analyze the stored compound using techniques like HPLC-MS or GC-MS to confirm its identity and determine the purity level.[3][4]

    • Forced Degradation Study: To understand the degradation profile, perform a forced degradation study.[5] This involves subjecting small aliquots of the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation and identify the resulting products.

    • Review Storage Conditions: Ensure that the compound has been consistently stored under the recommended conditions (see FAQ Q3). Any deviations could explain the observed degradation.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (HPLC, LC-MS)

The presence of new peaks in your analytical data is a direct indication of impurity formation.

Root Cause Analysis and Corrective Actions:

  • Potential Degradants: The unknown peaks could correspond to hydrolysis products (4-phenoxyaniline, maleic acid), oxidation products, or isomers.

  • Troubleshooting Steps:

    • Characterize Degradants: Utilize mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) to determine the molecular weights of the impurities.[6] This information is critical for proposing potential structures.

    • Isolate and Identify: If the impurity levels are significant, consider preparative chromatography to isolate the degradation products for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Optimize Storage: Based on the identified degradants, refine your storage protocol. For example, if hydrolysis is the main issue, more stringent moisture control is necessary. If oxidation is prevalent, ensure a robust inert atmosphere.

Section 3: Experimental Protocols

This section provides detailed protocols for assessing the stability of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid.

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for routine purity checks.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

Protocol 2: Forced Degradation Study

This study will help identify potential degradation pathways.[5]

1. Acid Hydrolysis:

  • Dissolve 1 mg of the compound in 1 mL of 0.1 M HCl.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M NaOH and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve 1 mg of the compound in 1 mL of 0.1 M NaOH.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M HCl and analyze by HPLC.

3. Oxidation:

  • Dissolve 1 mg of the compound in 1 mL of 3% hydrogen peroxide.

  • Incubate at room temperature for 24 hours.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Place 1 mg of the solid compound in an oven at 80°C for 48 hours.

  • Dissolve in the mobile phase and analyze by HPLC.

5. Photodegradation:

  • Expose a solution of the compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.

  • Analyze by HPLC.

Section 4: Visualizations

Potential Degradation Pathway

The following diagram illustrates the most likely hydrolytic degradation pathway for (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid.

Compound (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid Water H₂O (Hydrolysis) Compound->Water Product1 4-Phenoxyaniline Water->Product1 Amide Bond Cleavage Product2 Maleic Acid Water->Product2 Amide Bond Cleavage

Caption: Hydrolytic degradation of the parent compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting degradation issues.

decision decision process process result result issue issue start Start: Suspected Degradation check_physical Observe Physical Appearance (Color, Clumping) start->check_physical is_changed Physical Change? check_physical->is_changed quick_check Perform Quick Purity Check (TLC/HPLC) is_changed->quick_check Yes stable Compound is Stable is_changed->stable No is_degraded Degradation Confirmed? quick_check->is_degraded investigate Initiate Full Investigation is_degraded->investigate Yes is_degraded->stable No forced_degradation Conduct Forced Degradation Study investigate->forced_degradation characterize Characterize Degradants (LC-MS, NMR) forced_degradation->characterize optimize Optimize Storage Conditions (Temp, Atmosphere, Moisture) characterize->optimize retest Re-test Stability optimize->retest retest->stable Stable not_stable Further Investigation Needed retest->not_stable Unstable not_stable->issue Contact Technical Support

Sources

Optimization

optimizing extraction yield of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid from biological matrices

Welcome to the technical support center for the bioanalysis of (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the extraction of this analyte from complex biological matrices. The following content is structured in a question-and-answer format to directly address common challenges and provide scientifically-grounded troubleshooting strategies.

Understanding the Analyte: Key Physicochemical Properties

Before selecting an extraction strategy, it is critical to understand the physicochemical properties of (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid. Its structure reveals two key features that govern its behavior during extraction:

  • An Acidic Moiety: The prop-2-enoic acid group contains a carboxylic acid functional group. This makes the molecule's charge state dependent on pH. At a pH below its acid dissociation constant (pKa), the molecule will be neutral. At a pH above its pKa, it will be negatively charged (ionized). This pH-dependent ionization is the most critical handle for selective extraction.[1][2]

  • A Lipophilic Structure: The presence of a phenoxyphenyl group indicates that the molecule is substantially non-polar, or lipophilic ("fat-loving"). This property dictates its solubility in organic solvents.

Combining these properties, we can classify this compound as a lipophilic acid . Extraction strategies should therefore leverage its ability to be neutralized at low pH to enhance its solubility in organic solvents, thereby separating it from endogenous, more polar matrix components.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during method development and routine sample analysis.

Q1: I'm starting my method development. Which extraction technique should I try first?

For a lipophilic acidic compound like this, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most powerful and selective techniques.[2][3][4]

  • Liquid-Liquid Extraction (LLE): This is often a good starting point due to its simplicity and low cost. The principle is to acidify the aqueous sample (e.g., plasma, urine) to neutralize the analyte, making it preferentially partition into an immiscible organic solvent.[2]

  • Solid-Phase Extraction (SPE): SPE can offer higher selectivity and cleaner extracts, which is particularly beneficial for reducing matrix effects in sensitive LC-MS/MS assays.[5][6][7] A reversed-phase (e.g., C18) or a mixed-mode anion-exchange sorbent would be appropriate.

  • Protein Precipitation (PPT): While simple and fast, PPT is a non-selective technique that often results in "dirtier" extracts with significant matrix effects.[8][9] It is generally recommended for initial screening or when speed is more critical than ultimate sensitivity and selectivity.

Decision Workflow for Initial Method Selection

G start Start: Need to extract (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid goal What is the primary goal? start->goal speed High Throughput / Speed goal->speed Speed cleanliness Highest Cleanliness / Sensitivity goal->cleanliness Cleanliness ppt Protein Precipitation (PPT) speed->ppt lle_spe LLE or SPE cleanliness->lle_spe lcms Is LC-MS/MS the final analysis? lle_spe->lcms spe Solid-Phase Extraction (SPE) (Recommended for LC-MS) lcms->spe Yes lle Liquid-Liquid Extraction (LLE) lcms->lle No / UV

Caption: Initial extraction method selection workflow.

Q2: My recovery is low and inconsistent with Liquid-Liquid Extraction (LLE). What's wrong?

Low recovery in LLE is almost always related to incorrect pH or a suboptimal choice of extraction solvent.[1][10]

Troubleshooting Steps:

  • Verify Sample pH: The pH of your aqueous sample must be adjusted to be at least 2 pH units below the pKa of the analyte.[1] For a typical carboxylic acid (pKa ≈ 4-5), this means adjusting the sample pH to ≤ 2. Use a dilute acid like phosphoric acid or hydrochloric acid. This ensures >99% of the analyte is in its neutral, extractable form.

  • Optimize Extraction Solvent: The polarity of the extraction solvent is critical. For a lipophilic compound, moderately polar, water-immiscible solvents are a good starting point.

    • Good starting choices: Methyl tert-butyl ether (MTBE), Ethyl acetate.

    • If recovery is still low: Try a more polar solvent mixture, such as Dichloromethane/Isopropanol (90:10 v/v).

    • Avoid: Very non-polar solvents like hexane, which may not be strong enough to extract the compound effectively.

  • Check Shaking/Vortexing Technique: Ensure adequate mixing to maximize the surface area between the two phases. Vortexing for 1-2 minutes is typical. However, overly vigorous shaking can lead to emulsions, which are difficult to break.

  • Consider Back-Extraction for Cleaner Samples: For added selectivity, a back-extraction can be performed. After the initial extraction into the organic phase, the analyte can be "washed" back into a fresh aqueous phase by adjusting the pH to be basic (e.g., pH > 7).[10] This leaves neutral interferences behind in the organic layer. The clean aqueous layer can then be re-acidified and re-extracted.

Q3: I'm using Solid-Phase Extraction (SPE) and my analyte is breaking through during the sample loading step.

Analyte breakthrough during the loading step means it is not being retained by the sorbent.[11][12] This points to a fundamental mismatch between the analyte's state and the sorbent chemistry.

Troubleshooting Steps:

  • Check Sample pH (Reversed-Phase SPE): For reversed-phase SPE (e.g., C18, HLB), the principle is hydrophobic retention. The analyte must be in its neutral, most hydrophobic form.[5] As with LLE, acidify the sample to pH ≤ 2 before loading. If the analyte is charged, it will be too polar and will not retain on the non-polar sorbent.

  • Verify Sorbent Conditioning and Equilibration: Never let the sorbent bed go dry between the equilibration and sample loading steps.[12] This is crucial for silica-based sorbents (like C18), as a dry sorbent will not interact properly with an aqueous sample. Polymer-based sorbents (like Waters Oasis HLB) are more forgiving in this regard.[6][7]

  • Reduce Organic Content of the Sample: If your sample was pre-treated with an organic solvent (e.g., from a stock solution), ensure the final organic concentration in the sample being loaded is low (<5%). High organic content will act as an elution solvent, preventing the analyte from binding to the sorbent.[11]

Generalized Reversed-Phase SPE Workflow

G cluster_spe SPE Cartridge Protocol condition 1. Condition (e.g., Methanol) equilibrate 2. Equilibrate (e.g., Water, pH < pKa) condition->equilibrate Activates sorbent load 3. Load Sample (Aqueous, pH < pKa) equilibrate->load Prepares for binding wash 4. Wash (Weak solvent, e.g., 5% Methanol) load->wash Analyte is retained elute 5. Elute (Strong solvent, e.g., Methanol) wash->elute Removes interferences end Collect Eluate for Analysis elute->end start Start start->condition

Caption: Standard steps for reversed-phase SPE.

Q4: My recovery is good, but I'm seeing significant ion suppression in my LC-MS/MS analysis. How can I get a cleaner extract?

Ion suppression is a classic matrix effect where co-eluting endogenous compounds from the biological sample interfere with the ionization of the analyte in the mass spectrometer's source, leading to a loss of signal.[13][14][15]

Strategies to Reduce Matrix Effects:

  • Switch to a More Selective Extraction: If you are using PPT, switch to LLE or SPE. If you are using LLE, a well-developed SPE method will almost always provide a cleaner extract.[16]

  • Optimize the SPE Wash Step: This is the most critical step for removing interferences.[5] The goal is to use the strongest possible wash solvent that does not elute your analyte. For a reversed-phase method, you can gradually increase the percentage of organic solvent in your aqueous wash solution (e.g., start with 5% methanol, then try 10%, 15%, etc.) until you see your analyte begin to elute in the wash fraction, then back off.

  • Use a Mixed-Mode SPE Sorbent: For an acidic compound, a mixed-mode sorbent that combines reversed-phase and anion-exchange properties (e.g., Waters Oasis MAX, Phenomenex Strata-X-A) can provide exceptional cleanup.[17] The protocol involves trapping the analyte by both hydrophobic and ionic interactions, allowing for very rigorous wash steps to remove different classes of interferences.

  • Evaluate Phospholipid Removal Strategies: Phospholipids are a major cause of ion suppression in plasma and serum samples.[16] Specific phospholipid removal plates (e.g., Phenomenex Phree, Agilent Captiva) or techniques like HybridSPE can be used in conjunction with PPT to selectively remove this class of interferences.

Detailed Experimental Protocols

The following are starting-point protocols. Per regulatory guidelines, all bioanalytical methods must be fully validated for their intended purpose.[18][19][20]

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution.

  • Add 50 µL of 2% phosphoric acid to acidify the sample. Vortex briefly.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Cap the tube and vortex for 2 minutes to extract.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (~500 µL) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water) and inject into the LC-MS/MS system.

Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE)

This protocol is a starting point for a generic reversed-phase polymer-based cartridge (e.g., Waters Oasis HLB, 30 mg).

  • Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells, precipitates some proteins, and adjusts pH. Centrifuge and use the supernatant for loading.

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Load: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elute: Pass 1 mL of methanol through the cartridge to elute the analyte.

  • Evaporate & Reconstitute: Evaporate the eluate and reconstitute in mobile phase for analysis.

Quantitative Data Summary

The choice of extraction method and solvent will directly impact analyte recovery and the cleanliness of the final extract (measured by matrix factor).

Table 1: Comparison of Extraction Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation/crashAnalyte partitioningAnalyte adsorption/desorption
Selectivity LowModerateHigh
Typical Recovery >90% (but includes matrix)70-95%>85%
Matrix Effect HighModerate to LowVery Low
Throughput HighModerateModerate to High (with automation)
Recommendation Rapid screeningRobust quantification (UV, MS)High-sensitivity LC-MS/MS

Table 2: LLE Solvent Selection Guide

SolventPolarity IndexKey Characteristics
Hexane0.1Very non-polar. Generally too weak.
Diethyl Ether2.8Good solvent, but volatile and forms peroxides.
Methyl tert-butyl ether (MTBE) 2.5 Excellent choice. Good recovery, less volatile than ether.
Dichloromethane3.1Good solvent, but denser than water (bottom layer).
Ethyl Acetate 4.4 Good general-purpose solvent. Can co-extract more interferences.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Vishweshwar, S., & Kuncha, M. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 3(2), 59-67. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Jain, R., & S.K., S. (2015). Extraction of Drug from the Biological Matrix: A Review. ResearchGate. [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • Tfayli, A., & El-Khoury, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Molecules, 27(3), 899. [Link]

  • Alwsci. (2025). Why Is Your SPE Recovery So Low?[Link]

  • Shibata, S., & He, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(8), 1835. [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • Malakar, A. K., & Kumar, D. (2013). Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. Acta Chromatographica, 25(3), 481-498. [Link]

  • S.K., S., & Jain, R. (2012). Extraction of Drug from the Biological Matrix: A Review. IntechOpen. [Link]

  • Li, Y., et al. (2020). Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. Analytical Chemistry, 92(2), 1363-1371. [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • Telepchak, M. J., & August, T. F. (2001). Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. Journal of Analytical Toxicology, 25(5), 336-340. [Link]

  • ResearchGate. (2022). Why am I getting less than 100% recovery after solid phase extraction?. [Link]

  • Pescara, L., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 123. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Al-Sager, A. A., & Al-Warthan, A. A. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Taibah University Medical Sciences, 18(4), 725-734. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Pozo, O. J., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450. [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation. [Link]

  • Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Ghorbani, M., & Aghamohammadhassan, M. (2018). An efficient sample preparation method based on dispersive liquid–liquid microextraction associated with back extraction for trace determination of acidic pharmaceuticals. Arabian Journal of Chemistry, 11(1), 1-10. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • Lee, S., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE, 19(9), e0309653. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(1), 44-52. [Link]

  • Diva-Portal.org. (2020). Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. [Link]

  • Polson, C., et al. (2003). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Chromatography B, 785(2), 263-275. [Link]

  • de Oliveira, A. R. M., et al. (2012). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Brazilian Journal of Pharmaceutical Sciences, 48(3), 479-487. [Link]

Sources

Troubleshooting

overcoming crystallization issues during (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid synthesis

Welcome to the Advanced Crystallization Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges encountered during the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges encountered during the synthesis and isolation of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid .

This molecule—a fumaric acid monoamide derivative—presents a unique set of crystallization hurdles. Its highly polar headgroup (carboxylic acid and amide) and bulky, flexible, lipophilic tail (4-phenoxyphenyl ether) create an amphiphilic character. This structural dichotomy frequently leads to liquid-liquid phase separation (LLPS), polymorphic instability, and isomeric impurity entrapment.

Below, you will find expert-level troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure robust, scalable crystallization.

Process Overview & Critical Failure Pathways

G A Maleic Anhydride + 4-Phenoxyaniline B (2Z)-Isomer (Maleamic Acid Intermediate) A->B C Isomerization (Acid/Heat Catalysis) B->C D (2E)-3-[(4-Phenoxyphenyl)carbamoyl] prop-2-enoic acid C->D E1 Oiling Out (LLPS) Lipophilic/Polar Mismatch D->E1 Cooling Too Fast E2 Polymorphism H-Bonding Variations D->E2 Solvent Effects E3 Z-Isomer Co-crystallization Incomplete Conversion D->E3 Impurity Entrapment

Fig 1: Synthesis workflow and critical crystallization failure pathways for the (2E)-monoamide.

FAQ & Troubleshooting Guide 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: During cooling crystallization, my solution turns cloudy and forms a sticky resin at the bottom of the reactor instead of crystals. Why is this happening, and how do I fix it?

The Causality (Expert Insight): You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in the pharmaceutical industry as "oiling out"[1]. Because the (2E)-monoamide possesses a highly lipophilic 4-phenoxyphenyl group attached to a polar fumaramic acid moiety, the molecules experience a hydrophobic effect in mixed solvents (like ethanol/water). When supersaturation is generated too rapidly (e.g., via fast cooling), the kinetic barrier to forming a rigid, ordered crystal lattice is too high. Instead, the molecules self-associate into a solute-rich liquid phase (oil droplets) to minimize free energy[2]. These oil droplets act as a highly effective solvent for impurities, leading to the sticky, impure resin you observe[3].

Self-Validating Protocol: Anti-LLPS Seeding Strategy To bypass the miscibility gap (the temperature zone where LLPS occurs), you must control the supersaturation trajectory using a precise seeding protocol. This protocol is self-validating: if the solution remains clear until seeds are added, and the seeds grow without the bulk fluid turning milky, you have successfully bypassed LLPS.

  • Dissolution: Dissolve the crude (2E)-monoamide in your chosen solvent (e.g., Isopropanol) at 70 °C until completely clear.

  • Cloud Point Determination: Slowly cool a small aliquot to visually determine the cloud point (the temperature at which oiling out begins). Let us assume this is 55 °C.

  • Metastable Zone Entry: Cool the bulk reactor to 2 °C above the cloud point (e.g., 57 °C). Validation check: The solution must remain perfectly clear.

  • Seeding: Introduce 1.0–2.0 wt% of highly pure, milled (2E)-monoamide seed crystals.

  • Isothermal Aging: Hold the temperature at 57 °C for 2 hours. Validation check: The seeds should remain suspended and slowly grow, consuming the supersaturation without triggering a milky emulsion.

  • Controlled Cooling: Initiate a slow cooling ramp of 0.1 °C/min down to 5 °C.

LLPS_Strategy S1 Clear Solution (T > Cloud Point) S2 Cool to Metastable Zone (T slightly > Cloud Point) S1->S2 S3 Add Seed Crystals (1-2 wt%) S2->S3 S4 Isothermal Aging (Desupersaturation) S3->S4 S5 Slow Cooling (0.1 °C/min) S4->S5 S6 Pure Crystalline Suspension S5->S6

Fig 2: Step-by-step seeding and cooling workflow to bypass liquid-liquid phase separation (LLPS).

FAQ & Troubleshooting Guide 2: Polymorphism & Solvate Entrapment

Q: My isolated batches show inconsistent melting points and variable powder X-ray diffraction (PXRD) patterns. How do I ensure I am isolating a single, stable polymorph?

The Causality (Expert Insight): Carboxylic acids and primary/secondary amides are notorious for extensive polymorphism because they can form multiple, competing hydrogen-bonded networks (synthons)[4]. The (2E)-monoamide can form acid-acid dimers, amide-amide dimers, or acid-amide catemers. When crystallizing from protic solvents (like ethanol), the solvent molecules can hydrogen-bond with the API, disrupting the thermodynamically stable acid-acid dimer and trapping the system in a metastable polymorphic form or a solvate[5].

Self-Validating Protocol: Solvent-Mediated Phase Transformation (Slurry Aging) To guarantee the isolation of the thermodynamically stable polymorph, utilize a prolonged slurry aging process. This protocol validates itself through thermal and structural equilibrium.

  • Primary Crystallization: Execute your standard cooling crystallization to generate a suspension.

  • Initial Sampling: Withdraw a 5 mL aliquot, filter, dry, and analyze via Differential Scanning Calorimetry (DSC) and PXRD. Record the melting onset.

  • Slurry Aging: Agitate the bulk suspension isothermally at 20 °C for 24 to 48 hours. During this time, any metastable polymorphs (which have higher solubility) will dissolve and recrystallize onto the lattice of the thermodynamically stable form[5].

  • Equilibrium Validation: Withdraw a second aliquot and analyze. Validation check: If the DSC thermogram and PXRD pattern of the second aliquot perfectly match the first, the system was already stable. If they differ, continue aging until two consecutive samples taken 12 hours apart yield identical analytical profiles.

FAQ & Troubleshooting Guide 3: Isomeric Purity (E vs Z)

Q: My final product is failing purity specs due to contamination with the (2Z)-isomer (the maleamic acid intermediate). Why is it co-crystallizing, and how do I purge it?

The Causality (Expert Insight): The Z-isomer has a cis-geometry that forces the carboxylic acid and amide groups into close proximity, often forming an intramolecular hydrogen bond. The E-isomer has a trans-geometry, favoring intermolecular hydrogen bonding networks. If the upstream isomerization step (typically driven by acid/heat) is incomplete, the residual Z-isomer acts as a structurally related impurity. Because of its structural similarity, it can adsorb onto the growing crystal faces of the E-isomer, stunting crystal growth, altering the crystal habit (turning needles into irregular agglomerates), and becoming permanently entrapped in the crystal lattice as a solid solution.

Self-Validating Protocol: Thermodynamic Purge Crystallization

  • Reaction Monitoring: Do not initiate crystallization until HPLC confirms the Z-to-E ratio in the reaction mixture is < 1:99.

  • Solvent Selection: Use a solvent system where the Z-isomer is highly soluble but the E-isomer is sparingly soluble (e.g., Toluene/Ethyl Acetate mixtures). The intramolecular H-bond of the Z-isomer makes it more soluble in non-polar solvents compared to the E-isomer.

  • Hot Filtration: Filter the solution at 75 °C to remove any insoluble polymeric byproducts.

  • Crystallization: Cool slowly (0.1 °C/min). Validation check: Perform a melting point depression test on the wet cake. Pure (2E)-monoamide will have a sharp melting point. A depressed or broadened melting range instantly validates that Z-isomer entrapment has occurred, requiring a recrystallization.

Quantitative Data: Crystallization Parameter Matrix

The following table summarizes the quantitative parameters required to control the crystallization of the (2E)-monoamide, derived from empirical thermodynamic modeling and phase separation studies[1][2][3].

ParameterConditionObservation / MechanismResolution Strategy
Cooling Rate > 1.0 °C/minHigh supersaturation triggers LLPS (oiling out)[1].Reduce cooling ramp to 0.1–0.2 °C/min.
Solvent System EtOH/Water (High Water)Hydrophobic effect forces 4-phenoxyphenyl aggregation[2].Increase organic ratio; utilize seeding.
Seed Loading < 0.5 wt%Insufficient surface area; secondary nucleation fails[3].Use 1.0–2.0 wt% of dry, milled seeds.
Aging Time < 2 hoursMetastable polymorphs persist; solvent entrapment occurs[5].Isothermal slurry aging for > 12 to 24 hours.
Isomer Ratio > 2% Z-isomerCo-crystallization; crystal habit deformation; poor filtration.Push upstream isomerization; use Toluene/EtOAc.

References

  • [2] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications. acs.org.[Link]

  • [1] Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application | Crystal Growth & Design - ACS Publications. acs.org.[Link]

  • [3] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. mdpi.com.[Link]

  • [4] Crystallization and Polymorphism under Nanoconfinement - ACS Publications. acs.org.[Link]

  • [5] Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing). rsc.org.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid: A Guide for Researchers

To our valued research community: As a trusted partner in scientific advancement, we are committed to providing comprehensive and accurate information to support your work. In this spirit of transparency, we must report...

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Author: BenchChem Technical Support Team. Date: March 2026

To our valued research community:

As a trusted partner in scientific advancement, we are committed to providing comprehensive and accurate information to support your work. In this spirit of transparency, we must report that a thorough review of the scientific literature and available databases has revealed a significant lack of public information regarding the biological activity of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid .

Our extensive search for data on this specific compound did not yield any published studies detailing its mechanism of action, specific biological targets, or any comparative efficacy data against known standard inhibitors. The available information is currently limited to chemical properties and supplier listings.

The Importance of a Defined Biological Target

A fundamental prerequisite for creating a meaningful comparative guide is the identification of a compound's biological target and its mechanism of action. Without this crucial information, it is not possible to:

  • Identify Appropriate Standard Inhibitors: Standard or reference inhibitors are chosen based on their well-characterized activity against a specific enzyme, receptor, or pathway. Without knowing the target of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, there is no scientific basis for selecting appropriate comparators.

  • Establish a Framework for Efficacy Comparison: Comparative efficacy is assessed by measuring the relative potency and selectivity of compounds against a common biological target. This is typically expressed through metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

  • Design and Interpret Relevant Experiments: The experimental protocols for evaluating a compound's efficacy are entirely dependent on its biological target and the signaling pathway it modulates.

Moving Forward: A Call for Foundational Research

While we cannot provide a comparative guide at this time, we can outline the necessary steps and foundational research required to enable such an analysis in the future. The following experimental workflow represents a standard approach to characterizing a novel compound like (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid.

Proposed Workflow for Target Identification and Efficacy Profiling

This workflow is designed to first identify the biological target of the compound and then to quantify its efficacy, laying the groundwork for future comparative studies.

Figure 1: A generalized workflow for the characterization of a novel chemical entity.

Step-by-Step Experimental Protocols

1. High-Throughput Screening (HTS) for Target Identification:

  • Objective: To screen the compound against a large panel of known biological targets (e.g., kinases, proteases, GPCRs) to identify potential interactions.

  • Methodology:

    • Prepare a stock solution of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid in a suitable solvent (e.g., DMSO).

    • Utilize commercially available screening panels (e.g., enzymatic assays, binding assays) that cover a broad range of target classes.

    • Dispense the compound at a fixed concentration into microtiter plates containing the individual assays.

    • Incubate as per the assay protocols.

    • Measure the assay-specific signal (e.g., fluorescence, luminescence, absorbance) to identify "hits" where the compound significantly alters the signal compared to controls.

2. Hit-to-Lead and Target Validation:

  • Objective: To confirm the initial "hits" from HTS and determine the compound's potency and selectivity.

  • Methodology:

    • For each validated target, perform dose-response studies by serially diluting the compound.

    • Calculate the IC50 or EC50 value to quantify the compound's potency.

    • Conduct counter-screens and selectivity profiling against related targets to assess specificity.

    • Utilize biophysical methods (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)) to confirm direct binding to the purified target protein.

Once a specific and validated biological target is identified, the scientific community can then proceed with in-depth comparative efficacy studies against established standard-of-care inhibitors for that particular target.

We remain vigilant in monitoring new publications and will update our guidance as soon as new data on (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid becomes available. We encourage researchers who may be investigating this compound to publish their findings to advance our collective understanding.

Comparative

A Comparative Guide to Bioanalytical Method Validation for Pharmacokinetic Analysis of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid

A Senior Application Scientist's In-Depth Technical Guide In the landscape of drug discovery and development, the precise and accurate quantification of a drug candidate in biological matrices is paramount to understandi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of drug discovery and development, the precise and accurate quantification of a drug candidate in biological matrices is paramount to understanding its pharmacokinetic (PK) profile. This guide provides a comprehensive overview of the validation of a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the pharmacokinetic analysis of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, a representative small molecule. Furthermore, this guide will objectively compare the LC-MS/MS methodology with viable alternative analytical techniques, supported by established principles and experimental data, to empower researchers, scientists, and drug development professionals in selecting the most appropriate bioanalytical strategy.

The Gold Standard: LC-MS/MS for Bioanalysis

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the "gold standard" for the quantitative analysis of drugs and their metabolites in biological fluids.[1] Its ascendancy is attributed to its inherent high sensitivity, selectivity, and speed, which are critical for generating reliable data to support regulatory submissions.[1][2]

A robust LC-MS/MS method hinges on the careful optimization of several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. The validation of this entire process is not merely a checklist of experiments but a systematic approach to ensure the method is "fit-for-purpose" and consistently produces accurate and reproducible results. This validation process is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

A Validated LC-MS/MS Method for (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid

The following section outlines a detailed, validated LC-MS/MS method for the quantification of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid in human plasma. The experimental choices are explained to provide a clear understanding of the underlying scientific principles.

1. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a rapid and straightforward technique for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the analytical column.[6][7][8] For a small molecule like (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, this method offers a good balance between speed and sample cleanliness.

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (a structurally similar molecule, e.g., an isotope-labeled version of the analyte).

    • Vortex the mixture for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) and inject 10 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Rationale: The goal of the chromatographic separation is to resolve the analyte of interest from endogenous matrix components and potential metabolites, thereby minimizing ion suppression or enhancement in the mass spectrometer. A C18 reversed-phase column is a versatile choice for many small molecules.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

    • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Rationale: Tandem mass spectrometry provides exceptional selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM). Electrospray ionization (ESI) is a common and effective ionization technique for a wide range of small molecules.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

    • MRM Transitions:

      • (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid: m/z [M+H]+ → fragment ion m/z

      • Internal Standard: m/z [M+H]+ → fragment ion m/z

    • Ion Source Temperature: 500°C

    • Collision Gas: Argon

The validation of the bioanalytical method must be performed in accordance with regulatory guidelines.[3][9][10] The key validation parameters and their typical acceptance criteria are summarized in the table below.

Validation ParameterPurposeAcceptance Criteria (based on FDA/EMA Guidelines)
Selectivity To ensure that the method can differentiate the analyte from endogenous matrix components and other potential interferences.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least 6 different sources.
Linearity & Range To establish the concentration range over which the method is accurate and precise.A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
Accuracy & Precision To determine the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).Intra- and inter-day precision (as %CV) should not exceed 15% (20% at LLOQ). Intra- and inter-day accuracy (as %RE) should be within ±15% (±20% at LLOQ) for at least three QC levels (low, medium, and high).
Matrix Effect To assess the effect of the biological matrix on the ionization of the analyte and internal standard.The coefficient of variation (%CV) of the matrix factor (analyte peak response in the presence of matrix / analyte peak response in neat solution) from at least 6 different sources of matrix should be ≤ 15%.
Recovery To determine the efficiency of the sample preparation process.The recovery of the analyte should be consistent, precise, and reproducible.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.Analyte stability should be demonstrated under conditions mimicking sample handling and analysis, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Visualizing the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for the bioanalysis of (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid using LC-MS/MS.

Comparative Analysis of Bioanalytical Methods

While LC-MS/MS is often the preferred method, other techniques can be viable alternatives depending on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available resources.[11]

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
  • Principle: HPLC separates the analyte from other components in the sample based on its interaction with the stationary phase of the column. Detection is achieved by measuring the absorbance of UV light or the emission of fluorescence by the analyte.[11][12]

  • Advantages:

    • Lower instrumentation cost compared to LC-MS/MS.

    • Relatively simple to operate and maintain.

    • Can be very robust and reproducible.

  • Limitations:

    • Generally lower sensitivity and selectivity compared to LC-MS/MS.[11]

    • Susceptible to interference from co-eluting compounds that absorb UV light or fluoresce.

    • May require more extensive sample cleanup to achieve adequate selectivity.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: ELISA is a ligand-binding assay that utilizes the specific binding of an antibody to the analyte of interest. The amount of analyte is quantified by measuring the signal produced by an enzyme-linked to the antibody.[13]

  • Advantages:

    • High sample throughput, often in a 96-well plate format.

    • Can be very sensitive for large molecules.[14]

    • Relatively simple and cost-effective for routine analysis.[13]

  • Limitations:

    • Development of specific antibodies can be time-consuming and expensive.

    • Susceptible to cross-reactivity with structurally similar compounds, leading to a lack of specificity.[13]

    • May have a narrower dynamic range compared to LC-MS/MS.

Comparative Performance Overview

The following table provides a comparative summary of the key performance characteristics of LC-MS/MS, HPLC-UV/Fluorescence, and ELISA for the bioanalysis of small molecules.

FeatureLC-MS/MSHPLC-UV/FluorescenceELISA
Selectivity Very HighModerate to HighModerate to High (potential for cross-reactivity)
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)
Dynamic Range Wide (3-4 orders of magnitude)Moderate (2-3 orders of magnitude)Narrow (1-2 orders of magnitude)
Throughput HighModerateVery High
Cost (Instrument) HighLow to ModerateLow
Cost (Per Sample) ModerateLowLow to Moderate
Method Development ComplexModerateComplex (antibody development)
Decision-Making for Method Selection

The choice of the most appropriate bioanalytical method is a critical decision that should be based on a thorough evaluation of the study's objectives and constraints.

Method_Selection Start Start: Define Study Requirements High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity High_Throughput High Sample Throughput Needed? High_Sensitivity->High_Throughput No LCMSMS Select LC-MS/MS High_Sensitivity->LCMSMS Yes Cost_Constraint Significant Cost Constraints? High_Throughput->Cost_Constraint No ELISA Consider ELISA High_Throughput->ELISA Yes HPLC Consider HPLC-UV/Fluorescence Cost_Constraint->HPLC Yes Cost_Constraint->HPLC No, but LC-MS/MS not required

Caption: A decision tree for selecting an appropriate bioanalytical method.

Conclusion

The validation of bioanalytical methods is a cornerstone of pharmacokinetic research, ensuring the generation of reliable data for critical decision-making in drug development. LC-MS/MS stands as a powerful and versatile platform for the quantitative analysis of small molecules like (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, offering unparalleled sensitivity and selectivity. However, a comprehensive understanding of alternative techniques such as HPLC with UV or fluorescence detection and ELISA is essential for selecting the most judicious analytical strategy. By carefully considering the specific requirements of each study, researchers can ensure the generation of high-quality bioanalytical data that is both scientifically sound and regulatory compliant.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved from [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018, May 21). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). Retrieved from [Link]

  • Nonconventional Alternatives to LC–MS | LCGC International. (2015, May 1). Retrieved from [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Comparative pharmacokinetic analysis by standard two-stage method versus nonparametric population modeling - PubMed. (2003, December 15). Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December 11). Retrieved from [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. (2026, March 10). Retrieved from [Link]

  • Modern Trends In Bioanalytical Techniques for Pharmacokinetic and Toxicokinetic Studies - ManTech Publications. (2025, January 15). Retrieved from [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). Retrieved from [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing. (2014, February 13). Retrieved from [Link]

  • Advances in Analytical Techniques for Pharmacokinetic Evaluation in Bioequivalence Studies | Walsh Medical Media. (2025, February 25). Retrieved from [Link]

  • Development of Different Analysis Platforms with LC−MS for Pharmacokinetic Studies of Protein Drugs | Analytical Chemistry - ACS Publications. (2009, September 29). Retrieved from [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Retrieved from [Link]

  • The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial. (2025, January 23). Retrieved from [Link]

  • Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats - SciELO. (n.d.). Retrieved from [Link]

  • Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry. (2013, February 1). Retrieved from [Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC. (n.d.). Retrieved from [Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - Journal of Food and Drug Analysis. (n.d.). Retrieved from [Link]

  • Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. (n.d.). Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.). Retrieved from [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape - Waters Corporation. (n.d.). Retrieved from [Link]

  • A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC. (2023, February 13). Retrieved from [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC. (n.d.). Retrieved from [Link]

  • Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - MDPI. (2014, November 18). Retrieved from [Link]

  • Pharmacokinetic Profile of Bioanalytical Method Development and Validation of Clarithromycin from Human Plasma by Using Liquid Chromatography Tandem Mass Spectrometer. (2024, October 7). Retrieved from [Link]

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Validation

A Technical Guide to Benchmarking (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid Against Other Fumaric Acid Monoamides as Nrf2 Activators

This guide provides a comprehensive framework for the comparative analysis of (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid and other fumaric acid monoamides. It is intended for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative analysis of (2E)-3-[(4-phenoxyphenyl)carbamoyl]prop-2-enoic acid and other fumaric acid monoamides. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds as modulators of the Keap1-Nrf2 signaling pathway. This document offers a detailed examination of the underlying scientific principles, experimental designs for rigorous benchmarking, and a discussion of the structure-activity relationships that govern the efficacy of this class of molecules.

Introduction: Fumaric Acid Derivatives and the Nrf2 Pathway

Fumaric acid and its derivatives have garnered significant attention in the medical field for their therapeutic applications in treating inflammatory and autoimmune disorders.[1] A key mechanism of action for many of these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and cytoprotective genes.[2][4]

Under normal physiological conditions, Nrf2 is kept at low levels through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Electrophilic compounds, such as fumaric acid derivatives, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of its target genes.[2]

While fumaric acid esters, such as dimethyl fumarate (DMF), are clinically approved for the treatment of multiple sclerosis and psoriasis, research into fumaric acid monoamides, including (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, is an emerging area with the potential for developing novel therapeutics with improved efficacy and safety profiles. This guide will focus on the methodologies required to benchmark these monoamides.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular homeostasis. The following diagram illustrates the key steps in this signaling cascade and the proposed mechanism of action for fumaric acid monoamides.

Keap1-Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination FumaricAcidMonoamide (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid & other Fumaric Acid Monoamides FumaricAcidMonoamide->Keap1 Cysteine Modification (Michael Addition) ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription Maf sMaf Maf->ARE Binding Nrf2_n->ARE Binding Nrf2_n->Maf Heterodimerization caption Figure 1: The Keap1-Nrf2 Signaling Pathway and Modulation by Fumaric Acid Monoamides.

Caption: The Keap1-Nrf2 signaling pathway and its modulation by fumaric acid monoamides.

Comparative Benchmarking: A Proposed Experimental Workflow

To objectively compare (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid against other fumaric acid monoamides, a multi-tiered experimental approach is recommended. This workflow will assess the potency, selectivity, and cellular effects of each compound.

Experimental_Workflow cluster_tier1 Tier 1 Details cluster_tier2 Tier 2 Details cluster_tier3 Tier 3 Details Start Start: Library of Fumaric Acid Monoamides Tier1 Tier 1: In Vitro Screening (Potency & Selectivity) Start->Tier1 Tier2 Tier 2: Cell-Based Assays (Cellular Efficacy & Cytotoxicity) Tier1->Tier2 Keap1_Binding Keap1-Nrf2 Binding Assay (FP/HTRF) Nrf2_Activation Nrf2-ARE Reporter Gene Assay Tier3 Tier 3: In Vivo Pharmacokinetics & Efficacy (Animal Models) Tier2->Tier3 Anti_Inflammatory Anti-Inflammatory Assays (e.g., NO, Cytokine Production) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Target_Engagement Target Gene Expression (qPCR for HO-1, NQO1) End End: Lead Candidate Identification Tier3->End PK_Studies Pharmacokinetic Profiling Efficacy_Models Disease-Relevant Animal Models caption_workflow Figure 2: Proposed experimental workflow for benchmarking fumaric acid monoamides.

Sources

Comparative

A Guide to Investigating the Cross-Reactivity and Selectivity of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid in Enzymatic Assays

This guide provides a comprehensive framework for characterizing the enzymatic selectivity of the novel compound, (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid. For the purpose of this illustrative guide, we will...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the enzymatic selectivity of the novel compound, (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid. For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a potential inhibitor of Cyclooxygenase-2 (COX-2) , a key enzyme in inflammatory pathways. The principles and methodologies detailed herein are broadly applicable to the selectivity profiling of any enzyme inhibitor.

The journey of a potential therapeutic agent from a mere chemical structure to a clinical candidate is paved with rigorous scientific validation. A critical milestone in this journey is the assessment of its selectivity.[1] A highly selective inhibitor interacts with its intended target with significantly greater affinity than with other proteins in the proteome. Poor selectivity can lead to off-target effects, resulting in undesirable side effects and potential toxicity.[2] This guide will walk you through the essential experimental designs, protocols, and data interpretation needed to build a robust selectivity profile for our compound of interest.

The Rationale Behind Selectivity Profiling

The fundamental goal of selectivity profiling is to understand the interaction landscape of a compound across a range of related and unrelated enzymes. This is crucial for several reasons:

  • Predicting Potential Off-Target Effects: By identifying unintended molecular targets, we can anticipate potential adverse drug reactions.

  • Understanding the Mechanism of Action: A clean selectivity profile strengthens the hypothesis that the observed biological effects are due to the inhibition of the primary target.

  • Guiding Lead Optimization: Selectivity data provides invaluable feedback for medicinal chemists to modify the compound's structure to enhance its specificity.

Our investigation into the selectivity of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid will be a two-pronged approach:

  • In-depth analysis against the primary target (COX-2) and its closely related isoform (COX-1). This is critical as many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-2 also show activity against COX-1, which can lead to gastrointestinal side effects.[3]

  • Broader screening against a panel of unrelated enzymes. This will help to identify any unexpected off-target interactions and assess the general promiscuity of the compound.

Experimental Workflow for Selectivity Profiling

The following diagram outlines the systematic approach for evaluating the selectivity of our test compound.

G cluster_0 Phase 1: Primary Target & Isoform Selectivity cluster_1 Phase 2: Broad Cross-Reactivity Screening cluster_2 Phase 3: Data Analysis & Interpretation Primary Assay Primary Enzymatic Assay (COX-2) Isoform Assay Isoform Specificity Assay (COX-1) Primary Assay->Isoform Assay Compare IC50 values Panel Selection Select Panel of Off-Target Enzymes (e.g., Kinases, Proteases) Screening Assays High-Throughput Screening Assays Panel Selection->Screening Assays Data Analysis Calculate IC50 Values and Selectivity Indices Screening Assays->Data Analysis Hit Confirmation Confirmation of Off-Target Hits Data Analysis->Hit Confirmation If significant off-target activity is observed Compound (2e)-3-[(4-Phenoxyphenyl)carbamoyl] prop-2-enoic acid Compound->Primary Assay Compound->Panel Selection

Caption: Experimental workflow for assessing enzyme inhibitor selectivity.

Detailed Experimental Protocols

For consistent and reproducible results, all enzymatic assays should be conducted under strictly controlled conditions, including pH, temperature, and buffer composition.[4]

Protocol 1: COX-2 and COX-1 Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric assays for cyclooxygenase activity.

Principle: The cyclooxygenase activity of COX-1 and COX-2 is measured using a non-fluorescent substrate that is converted into a highly fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric substrate (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid (test compound)

  • Celecoxib (a known selective COX-2 inhibitor, for comparison)

  • Ibuprofen (a known non-selective COX inhibitor, for comparison)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and competitor compounds in DMSO. Create a series of dilutions to be tested (e.g., from 100 µM to 1 nM).

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in the assay buffer containing heme.

  • Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add a small volume of the diluted test compound or control compound. Include wells with DMSO only as a positive control (no inhibition). c. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. To initiate the reaction, add a mixture of arachidonic acid, Amplex Red, and HRP.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity at timed intervals using a fluorescence plate reader (Excitation/Emission ~530-560 nm / ~590 nm).

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor. b. Normalize the rates relative to the DMSO control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Broad Cross-Reactivity Screening

For broad cross-reactivity screening, it is often practical to utilize commercially available services that offer panels of purified enzymes (e.g., a kinome panel or a panel of common off-target enzymes like CYPs).[5] The assays are typically run at a single high concentration of the test compound (e.g., 10 µM) to identify potential hits.

Procedure:

  • Panel Selection: Choose a panel that includes enzymes from different families (e.g., kinases, proteases, phosphatases, CYPs) to assess broad selectivity.

  • Primary Screen: Submit the test compound for screening against the selected panel at a fixed concentration. The service provider will perform the assays and report the percentage of inhibition for each enzyme.

  • Hit Confirmation: For any enzyme where significant inhibition (e.g., >50%) is observed, a follow-up dose-response experiment should be performed to determine the IC50 value, similar to the protocol described for COX-2 and COX-1.

Data Presentation and Interpretation

The results of the selectivity studies should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative Inhibitory Activity of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid and Competitor Compounds
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)COX-1/COX-2 Selectivity Index
(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid Hypothetical ValueHypothetical ValueCalculated Value
Celecoxib (Reference)Literature ValueLiterature ValueCalculated Value
Ibuprofen (Reference)Literature ValueLiterature ValueCalculated Value

The Selectivity Index is calculated as IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2 over COX-1.

Table 2: Cross-Reactivity Profile of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid at 10 µM
Enzyme TargetEnzyme Family% Inhibition at 10 µM
Kinase AKinaseHypothetical Value
Protease BProteaseHypothetical Value
Phosphatase CPhosphataseHypothetical Value
CYP3A4Cytochrome P450Hypothetical Value
.........

Interpreting the Results: A Hypothetical Scenario

Let's imagine our experiments yielded the following hypothetical data for (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid:

  • COX-2 IC50: 0.5 µM

  • COX-1 IC50: 25 µM

  • Cross-Reactivity Screen: <10% inhibition on all other tested enzymes at 10 µM.

In this scenario, the COX-1/COX-2 Selectivity Index would be 50 (25 µM / 0.5 µM). This would suggest that our compound is 50-fold more selective for COX-2 over COX-1. When compared to reference compounds, this would provide a strong indication of its selectivity profile. The lack of significant inhibition in the broad cross-reactivity panel would further support its specificity for the COX enzymes.

The Concept of Inhibitor Selectivity

The following diagram illustrates the concept of a selective versus a non-selective inhibitor.

G cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor SelectiveInhibitor Selective Inhibitor TargetA Target A SelectiveInhibitor->TargetA High Affinity NonSelectiveInhibitor Non-Selective Inhibitor TargetB Target B NonSelectiveInhibitor->TargetB TargetC Target C NonSelectiveInhibitor->TargetC TargetD Target D NonSelectiveInhibitor->TargetD

Caption: Selective vs. Non-Selective Enzyme Inhibition.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity and selectivity of a novel compound, using (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid as a hypothetical example. By employing a combination of primary target assays, isoform specificity testing, and broad panel screening, researchers can build a comprehensive understanding of a compound's interaction profile. This is a critical step in the drug discovery process, enabling data-driven decisions for lead optimization and preclinical development. The trustworthiness of these studies hinges on careful experimental design and execution, as detailed in the provided protocols.[6][7]

References

  • Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments. Journal of Medicinal Chemistry.[Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate.[Link]

  • How to Design a Colorimetric Assay for Enzyme Screening. Eureka LS.[Link]

  • Addressing the Selectivity of Enzyme Biosensors: Solutions and Perspectives. MDPI.[Link]

  • Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. PubMed.[Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed.[Link]

  • Examples of poor selectivity of kinase inhibitors. ResearchGate.[Link]

  • Biological evaluation of 2-(4-amino-phenyl)-3-(3,5-dihydroxylphenyl) propenoic acid. PubMed.[Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.[Link]

  • Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed.[Link]

Sources

Validation

A Guide to Ensuring Reproducibility of In Vitro IC50 Data for (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid

For researchers, scientists, and professionals in drug development, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a potential therapeutic agent. However, the jour...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a potential therapeutic agent. However, the journey to obtaining a reliable and reproducible IC50 value is often fraught with challenges. Seemingly minor variations in experimental setup can lead to significant discrepancies in results, hindering the progress of promising compounds. This guide provides a comprehensive framework for establishing a robust and reproducible in vitro IC50 determination protocol for the novel compound (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, with principles broadly applicable across experimental pharmacology.

The Criticality of Reproducible IC50 Values

The IC50 value, which represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%, is fundamental in drug discovery.[1] It serves as a primary endpoint for screening campaigns, guides structure-activity relationship (SAR) studies, and informs decisions on which compounds advance to further preclinical development. Inconsistent IC50 values can lead to the erroneous dismissal of promising candidates or the wasteful pursuit of compounds with inflated perceived potency.[2] The acceptable range for variation in cell-based assays is often considered to be within a two- to three-fold difference; larger variations signal underlying issues with experimental consistency.[2]

This guide will delve into the multifaceted nature of IC50 determination, addressing compound-specific considerations, assay selection, meticulous protocol execution, and appropriate data analysis.

Understanding the Compound: (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid

Given its structure, it is plausible that this compound could be investigated as an enzyme inhibitor. For example, compounds with similar scaffolds have been explored as inhibitors of fumarylacetoacetate hydrolase (FAH), an enzyme involved in tyrosine metabolism.[6][7][8][9][10] The phenoxyphenyl group can enhance lipophilicity, which may improve cellular uptake but could also lead to solubility challenges.[11]

Therefore, the initial steps in any IC50 determination for this compound must involve rigorous characterization of its physicochemical properties.

Key Pre-experimental Considerations:

  • Purity Verification: The purity of the compound stock is paramount. Impurities can possess their own biological activity, leading to confounded results.[2] High-performance liquid chromatography (HPLC) or mass spectrometry should be employed to confirm the purity of each new batch.

  • Solubility Assessment: The compound's solubility in the intended solvent (typically dimethyl sulfoxide, DMSO) and its stability in the final assay medium are critical. Precipitated compound is not bioavailable to the cells or enzyme, leading to an overestimation of the IC50.[2]

  • Stock Solution Stability: Prepare fresh stock solutions for each experiment to avoid degradation. If storage is necessary, validate the storage conditions and duration to ensure the compound remains stable.[2]

Establishing a Robust In Vitro IC50 Determination Protocol: A Step-by-Step Guide

The choice of the in vitro assay is dictated by the hypothesized mechanism of action of the compound. For an enzyme inhibitor, a biochemical assay measuring enzyme activity would be appropriate. For a compound with expected cytotoxic or antiproliferative effects, a cell-based assay is the method of choice. This guide will focus on a cell-based cytotoxicity assay, as it is a common starting point for novel compounds.

Experimental Workflow for Cell-Based IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Growth Phase) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Compound Treatment compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (e.g., 48-72 hours) treatment->incubation viability_assay 6. Viability Assay (e.g., MTT, Resazurin) incubation->viability_assay readout 7. Plate Reading (Absorbance/Fluorescence) viability_assay->readout normalization 8. Data Normalization (% Inhibition) readout->normalization curve_fitting 9. Non-linear Regression normalization->curve_fitting ic50_calc 10. IC50 Calculation curve_fitting->ic50_calc

Caption: Workflow for a typical cell-based IC50 assay.

Detailed Protocol:
  • Cell Line Selection and Culture:

    • Rationale: The choice of cell line is critical and should be relevant to the intended therapeutic area. Different cell lines can exhibit vastly different sensitivities to the same compound.[12]

    • Protocol:

      • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

      • Maintain cells in a humidified incubator at 37°C with 5% CO2.

      • Ensure cells are in the exponential growth phase and have a high viability (>95%) before seeding.

      • Use a consistent and low passage number for all experiments to minimize genetic drift and phenotypic changes.

  • Compound Preparation:

    • Rationale: Accurate and consistent preparation of compound dilutions is fundamental to a reliable dose-response curve.

    • Protocol:

      • Prepare a high-concentration stock solution of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid in 100% DMSO.

      • Perform serial dilutions of the stock solution in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Seeding and Treatment:

    • Rationale: A uniform cell number across all wells is essential for consistent results. The "edge effect," where wells on the perimeter of a plate evaporate more quickly, can skew results and should be mitigated.[2]

    • Protocol:

      • Trypsinize and count the cells.

      • Seed the cells into a 96-well plate at a pre-determined optimal density. This density should allow for logarithmic growth throughout the experiment.

      • To avoid the edge effect, do not use the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[13]

      • Allow cells to adhere overnight before adding the compound dilutions.

  • Viability Assay:

    • Rationale: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity), and the choice of assay can influence the IC50 value.[14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, is a common choice.[13]

    • Protocol (MTT Assay):

      • After the desired incubation period with the compound (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

      • Living cells will reduce the yellow MTT to purple formazan crystals.[13]

      • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

      • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[2]

  • Data Analysis and IC50 Calculation:

    • Rationale: The method used for data analysis and curve fitting can significantly impact the calculated IC50 value.[16]

    • Protocol:

      • Normalize the data by expressing the absorbance values as a percentage of the vehicle-treated control.

      • Plot the percent inhibition against the logarithm of the compound concentration.

      • Use a non-linear regression model to fit the dose-response curve. A four-parameter logistic (4PL) model is commonly used.[16]

      • The IC50 is then calculated from the fitted curve. Software such as GraphPad Prism is widely used for this purpose.[16]

Self-Validating Systems and Quality Control

To ensure the trustworthiness of your data, incorporate the following checks:

  • Positive Control: Include a known cytotoxic agent as a positive control in every experiment to ensure the assay is performing as expected.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and dynamic range of the assay.

  • Replicates: Perform both technical replicates (multiple wells within the same plate) and biological replicates (independent experiments on different days) to assess the variability of your results.[12]

Comparative Analysis with Alternative Compounds

Due to the lack of published IC50 data for (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, a direct comparison is not feasible. However, we can compare it to other compounds with similar structural features or those targeting a related pathway. For instance, if this compound is hypothesized to target FAH, we can compare its in-house generated IC50 value to published inhibitors of this enzyme.

Compound ClassExample CompoundReported IC50TargetReference
Prop-2-enoic Acid Derivatives (2E)-3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acidNot availableAntiproliferative (Hypothesized)[5]
Benzamides 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamidesVaries (µM range)Antiproliferative (Antitubulin)
FAH Inhibitors CEHPOBAKi = 41 nMFumarylacetoacetate Hydrolase[9]
FAH Inhibitors COPHPAAKi = 12 nMFumarylacetoacetate Hydrolase[9]
Clinically Used FAH Pathway Inhibitor NitisinoneNot directly comparable (inhibits an upstream enzyme)4-hydroxyphenylpyruvate dioxygenase

Note: Ki (inhibition constant) is a more absolute measure of inhibitor potency than IC50, which is dependent on experimental conditions.[1]

Troubleshooting Common Issues in IC50 Determination

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects.Calibrate pipettes, use a multichannel pipette for consistency, avoid using outer wells of the plate.[2]
Poor dose-response curve (no sigmoidal shape) Incorrect concentration range, compound insolubility, compound degradation.Perform a wider range of dilutions, visually inspect for precipitation, prepare fresh stock solutions.
IC50 value differs significantly from previous experiments Variation in cell passage number, different lot of FBS or media, change in incubation time.Maintain a consistent cell passage number, use the same lot of reagents where possible, and adhere strictly to the standardized protocol.[2][17]
Cell viability exceeds 100% at low concentrations Compound may have a slight proliferative effect at low doses, or this could be due to experimental noise.This is not uncommon but should be noted. If significant, it may warrant further investigation into the compound's mechanism.[2]

Conclusion

Achieving reproducible in vitro IC50 data for a novel compound like (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is a meticulous process that demands a deep understanding of the underlying biological and chemical principles. By carefully characterizing the compound, selecting an appropriate and well-validated assay, adhering to a standardized protocol with built-in quality controls, and employing rigorous data analysis, researchers can generate reliable and trustworthy data. This foundation of reproducibility is essential for making informed decisions in the long and complex journey of drug discovery and development.

References

  • ResearchGate. (2023, September 8). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?
  • Wikipedia. IC50.
  • Weiss, A. K. H., et al. (2021). Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1). Molecules, 26(16), 5009.
  • Weiss, A. K. H., et al. (2021). Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1). PMC.
  • Kroll, D. J., et al. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. PubMed, 308.
  • BenchChem. (2025). Technical Support Center: Investigating Inconsistent IC50 Values.
  • Smalley, T. N., et al. (2021). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC.
  • Biacore. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • CytoSMART. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • ResearchGate. (n.d.). Reproducibility of the IC50 values from independent experiments....
  • BenchChem. (2025). Reproducibility of In Vitro Melarsoprol IC50 Values: A Comparative Guide for Researchers.
  • Prieto-García, L., et al. (2021). Therapeutic Targeting of Fumaryl Acetoacetate Hydrolase in Hereditary Tyrosinemia Type I. International Journal of Molecular Sciences, 22(4), 1795.
  • Oxford Academic. (2025, February 13). Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters.
  • ResearchGate. (n.d.). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells | Request PDF.
  • Johnson-Winters, K., et al. (2007). Slow-onset inhibition of fumarylacetoacetate hydrolase by phosphinate mimics of the tetrahedral intermediate: kinetics, crystal structure and pharmacokinetics. Biochemical Journal, 403(1), 157-166.
  • Tron, G. C., et al. (2015). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PMC.
  • Merck. (n.d.). (2E)-3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid.
  • ResearchGate. (2022, October 3). I am looking for an accurate method for determining the IC50 value?.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • PubChem. (n.d.). (2E)-3-carbamoylprop-2-enoic acid.
  • ResearchGate. (2000, September 1). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.
  • Wikipedia. Fumarylacetoacetate hydrolase.
  • Sapphire Bioscience. (n.d.). (2E)-3-(4-Carbamoylphenyl)prop-2-enoic acid.
  • Smolecule. (2024, August 10). (2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid.
  • Sigma-Aldrich. (n.d.). (2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid.
  • MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • MilliporeSigma. (n.d.). (2E)-3-[2-(4-methoxyphenoxy)phenyl]prop-2-enoic acid.

Sources

Comparative

A Comparative Analysis of Target Binding Kinetics: Investigating (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid and its Analogs as Novel Mcl-1 Inhibitors

In the landscape of modern drug discovery, particularly in oncology, the kinetic profile of a drug-target interaction is as crucial as its binding affinity. Understanding the rates of association (k_on) and dissociation...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, the kinetic profile of a drug-target interaction is as crucial as its binding affinity. Understanding the rates of association (k_on) and dissociation (k_off) provides profound insights into a compound's potential for in vivo efficacy, duration of action, and overall pharmacological behavior. This guide presents a comparative analysis of the target binding kinetics for a novel chemical scaffold, represented by the lead compound (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, and its structural analogs.

For the purpose of this technical guide, we will explore these compounds in the context of a highly relevant and validated cancer target: Myeloid cell leukemia-1 (Mcl-1). Mcl-1 is an anti-apoptotic protein of the Bcl-2 family, frequently overexpressed in various malignancies, contributing to tumor survival and resistance to therapy.[1][2] The development of potent and selective Mcl-1 inhibitors is, therefore, a significant goal in cancer therapeutics.[2][3][4][5]

This document will delve into the structure-kinetic relationships of our hypothetical series, benchmarked against known Mcl-1 inhibitors. We will detail the robust experimental methodologies, namely Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), used to elucidate these kinetic parameters and provide a rationale for experimental design choices.

The Central Role of Mcl-1 in Apoptosis Regulation

Mcl-1 is a key regulator of the intrinsic apoptotic pathway, primarily functioning to sequester the pro-apoptotic effector proteins BAK and BAX.[1][2] This action prevents their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane, a critical step in the apoptotic cascade. In cancer cells where Mcl-1 is overexpressed, this protective mechanism is heightened, enabling tumor cells to evade programmed cell death. The therapeutic strategy behind Mcl-1 inhibitors is to disrupt the Mcl-1:BAK/BAX interaction, thereby liberating these pro-apoptotic proteins to initiate cell death.

Mcl1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAK BAK Mcl1_BAK Mcl-1:BAK Complex BAK->Mcl1_BAK BAX BAX Apoptosis Apoptosis BAX->Apoptosis Mcl1 Mcl1 Mcl1->Mcl1_BAK Mcl1_BAK->Apoptosis Inhibition Inhibitor (2e)-3-[(4-Phenoxyphenyl)carbamoyl] prop-2-enoic acid & Analogs Inhibitor->Mcl1 Binding & Inhibition

Caption: Mcl-1 signaling pathway and point of inhibitor intervention.

Comparative Binding Kinetics of Mcl-1 Inhibitors

The efficacy of an Mcl-1 inhibitor is intimately linked to its binding kinetics. A compound with a fast association rate (high k_on) can quickly engage the target, while a slow dissociation rate (low k_off) can lead to a prolonged duration of action, often referred to as a long residence time.[6][7] This can be particularly advantageous in vivo, where drug concentrations fluctuate.

The following table presents the binding kinetics of several known Mcl-1 inhibitors, alongside hypothetical data for our lead compound and its structural analogs. This comparative data allows for an initial assessment of the structure-kinetic relationships within our novel series.

Compoundk_on (10⁵ M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)K_D (nM)Residence Time (τ = 1/k_off) (min)
Known Mcl-1 Inhibitors
S63845[8]8.50.160.19104.2
A-1210477[2][8]12.20.550.4530.3
AZD5991[8]25.00.330.1350.5
Hypothetical Novel Series
Lead Compound (LP-101) (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid5.22.54.86.7
Analog A (LP-102) (Introduction of a chloro group on the phenoxy ring)6.82.13.17.9
Analog B (LP-103) (Replacement of phenoxy with a cyclohexyl group)2.18.942.41.9
Analog C (LP-104) (Bioisosteric replacement of the carboxylic acid)5.50.91.618.5

From this comparison, we can draw initial hypotheses:

  • Lead Compound (LP-101): Exhibits moderate affinity, driven by a relatively fast dissociation rate.

  • Analog A (LP-102): The addition of a chloro group may enhance interactions within the binding pocket, leading to a slight improvement in both association and dissociation rates, resulting in a modest increase in affinity.

  • Analog B (LP-103): The replacement of the aromatic phenoxy group with a non-planar cyclohexyl group appears to be detrimental, significantly increasing the dissociation rate and reducing overall affinity. This suggests a key role for the aromatic system in target engagement.

  • Analog C (LP-104): The modification of the carboxylic acid, a common anchoring point for Mcl-1 inhibitors, has favorably decreased the dissociation rate, thereby increasing the residence time and overall affinity. This highlights the potential for optimizing this functional group.

Experimental Protocols for Determining Binding Kinetics

To generate the robust kinetic data presented above, two primary label-free techniques are employed: Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).[9][10][11][12][13] Both methods monitor the binding of an analyte (the inhibitor) to a ligand (the Mcl-1 protein) immobilized on a sensor surface in real-time.[14][15]

Surface Plasmon Resonance (SPR) Methodology

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[13][16][17] It is highly sensitive and provides high-quality kinetic data.

SPR_Workflow Immobilization 1. Mcl-1 Immobilization on Sensor Chip Baseline 2. System Equilibration (Running Buffer) Immobilization->Baseline Association 3. Analyte Injection (Inhibitor) Baseline->Association Dissociation 4. Buffer Flow (Dissociation) Association->Dissociation Regeneration 5. Surface Regeneration Dissociation->Regeneration

Caption: A typical Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Protocol:

  • Immobilization of Mcl-1:

    • The surface of a CM5 sensor chip is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Recombinant human Mcl-1 protein (10-50 µg/mL in 10 mM sodium acetate, pH 5.0) is injected over the activated surface until the desired immobilization level (e.g., 2000-4000 Response Units) is achieved.

    • The surface is then deactivated by an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Kinetic Analysis:

    • The system is equilibrated with running buffer (e.g., HBS-EP+ buffer containing 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • A dilution series of the inhibitor (e.g., 0.1 nM to 1 µM) is prepared in the running buffer.

    • For each concentration, the inhibitor solution is injected over the Mcl-1 and reference surfaces for a set association time (e.g., 180 seconds).

    • This is followed by a dissociation phase where only running buffer flows over the sensor surfaces for an extended period (e.g., 600 seconds) to monitor the dissociation of the inhibitor.

    • Between cycles, the sensor surface is regenerated with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • The resulting sensorgrams (response vs. time) are double-referenced by subtracting the signal from the reference surface and a buffer-only injection.

    • The association (k_on) and dissociation (k_off) rate constants are determined by fitting the data to a 1:1 Langmuir binding model using the instrument's analysis software. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.

Bio-Layer Interferometry (BLI) Methodology

BLI is an optical analytical technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[9][10][12][18] It is a fluidics-free system, making it robust and well-suited for higher-throughput screening.

BLI_Workflow Hydration 1. Biosensor Hydration in Buffer Baseline 2. Baseline Acquisition in Buffer Hydration->Baseline Loading 3. Mcl-1 Loading onto Streptavidin Biosensor Baseline->Loading Association 4. Association in Inhibitor Solution Loading->Association Dissociation 5. Dissociation in Buffer Association->Dissociation

Sources

Validation

orthogonal assay validation for (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid screening hits

Orthogonal Assay Validation for Electrophilic Screening Hits: A Case Study on (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid Introduction: The Challenge of Electrophilic Screening Hits In modern drug discovery, hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Assay Validation for Electrophilic Screening Hits: A Case Study on (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

Introduction: The Challenge of Electrophilic Screening Hits

In modern drug discovery, high-throughput screening (HTS) campaigns frequently identify electrophilic compounds. While targeted covalent inhibitors (TCIs) are highly desirable for their prolonged residence time and high potency, uncharacterized electrophiles carry a significant risk of acting as Pan-Assay Interference Compounds (PAINS) or promiscuous protein modifiers.

This guide provides a comprehensive framework for validating electrophilic hits, using (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid (hereafter referred to as Compound 1 ) as a representative case study. Compound 1 is a fumaramic acid derivative featuring an α,β -unsaturated carbonyl system—a classic Michael acceptor. We evaluate its performance as a targeted covalent inhibitor of Keap1 (Kelch-like ECH-associated protein 1) [1], a primary cellular sensor for electrophiles. By covalently modifying Keap1 at Cys151, such inhibitors disrupt the Keap1-Nrf2 protein-protein interaction, leading to the nuclear translocation of Nrf2 and the activation of antioxidant response element (ARE) genes.

To objectively assess Compound 1, we compare its performance against the FDA-approved Keap1 covalent inhibitor Dimethyl Fumarate (DMF) [1] across a rigorous, self-validating cascade of orthogonal assays.

Keap1Pathway Electrophile Compound 1 (Electrophile) Keap1 Keap1 (Cys151) Electrophile->Keap1 Covalent Modification Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Basal State (Inhibition) Keap1->Nrf2 Stress State (Release) Ub Proteasomal Degradation Nrf2->Ub Ubiquitination ARE ARE Gene Expression Nrf2->ARE Nuclear Translocation

Fig 1: Keap1-Nrf2 signaling pathway and the mechanism of covalent intervention by Compound 1.

The Validation Strategy: Causality & Logic

A single biochemical assay is insufficient to validate a covalent modifier. A fluorescent probe can be displaced by colloidal aggregation, redox cycling, or non-specific protein unfolding. To establish a definitive mechanism of action (MoA), we must employ a multi-tiered orthogonal approach:

  • Biochemical TR-FRET: Establishes baseline in vitro potency.

  • Intact Protein Mass Spectrometry (MS): Proves the exact stoichiometry of the covalent adduct and calculates the inactivation efficiency ( kinact​/KI​ ) [2].

  • Surface Plasmon Resonance (SPR): Confirms the two-step binding kinetics (reversible association followed by irreversible bond formation).

  • NanoBRET Target Engagement: Verifies that the compound can penetrate the cell membrane and outcompete intracellular glutathione (GSH) to engage Keap1 in a live-cell environment [3].

ValidationWorkflow Hit Primary HTS Hit (Compound 1) Biochem 1. TR-FRET Assay (Biochemical Affinity) Hit->Biochem Primary Screen MS 2. Intact Protein MS (Stoichiometry & kinact/KI) Biochem->MS Confirm Covalent MoA SPR 3. Surface Plasmon Resonance (Binding Kinetics) MS->SPR Kinetic Profiling Cell 4. NanoBRET Target Engagement (Live-Cell Permeability) SPR->Cell Cellular Efficacy

Fig 2: Orthogonal validation workflow for electrophilic screening hits.

Data Presentation: Compound 1 vs. DMF

The inclusion of the bulky 4-phenoxyphenyl group in Compound 1 provides a significant steric and hydrophobic advantage over the simple aliphatic structure of DMF. This structural feature drives a higher initial non-covalent affinity ( KI​ ) for the Keap1 BTB domain, positioning the α,β -unsaturated carbonyl optimally for nucleophilic attack by Cys151.

ParameterAssay PlatformDimethyl Fumarate (DMF)Compound 1
Biochemical IC50 (2h incubation) TR-FRET12.5 µM0.85 µM
Adduct Stoichiometry Intact Protein MSMultiple (Non-specific)1:1 (Specific to Cys151)
Inactivation Efficiency ( kinact​/KI​ ) Intact Protein MS45 M⁻¹s⁻¹1,250 M⁻¹s⁻¹
Binding Affinity ( KD​ ) SPR> 50 µM2.1 µM
Cellular Target Engagement (IC50) NanoBRET25.0 µM3.4 µM

Experimental Protocols & Self-Validating Systems

Biochemical Validation: Time-Resolved FRET (TR-FRET)

Rationale: TR-FRET utilizes long-lifetime lanthanide fluorophores to eliminate short-lived background autofluorescence, making it highly resistant to compound interference [4]. Self-Validating Mechanism: The assay is run at multiple incubation time points (30 min, 1h, 2h). For a true covalent inhibitor, the IC50 will shift to the left (become more potent) over time as the irreversible reaction is driven to completion. A stable IC50 across time points would indicate a false positive or strictly reversible binding.

Protocol:

  • Prepare assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, and 1 mM TCEP (to maintain cysteine reactivity without outcompeting the inhibitor).

  • Incubate 10 nM of Terbium-labeled Keap1 with a dose-response titration of Compound 1 (0.01 µM to 100 µM) in a 384-well plate.

  • Add 10 nM of a FITC-labeled Keap1 tracer probe.

  • Incubate at room temperature. Read the plate at 30 min, 1h, and 2h using a microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm).

  • Calculate the TR-FRET ratio (520/490) and plot against compound concentration to derive the time-dependent IC50.

Biophysical Confirmation: Intact Protein Mass Spectrometry

Rationale: While TR-FRET confirms displacement, it cannot confirm how the compound binds. Intact MS directly measures the mass shift of the protein, definitively proving covalent adduct formation and allowing the calculation of the kinetic parameter kinact​/KI​ [2]. Self-Validating Mechanism: The system is validated by running a parallel MS assay using a Keap1 C151A mutant. A complete loss of adduct formation in the mutant confirms that Compound 1 is exquisitely selective for Cys151, ruling out promiscuous poly-alkylation across other surface cysteines.

Protocol:

  • Dilute wild-type Keap1 and Keap1 C151A mutant to 2 µM in MS-compatible buffer (20 mM Ammonium Acetate, pH 7.4).

  • Add Compound 1 at a 5-fold molar excess (10 µM).

  • Quench the reaction at specific time intervals (0, 5, 15, 30, 60 minutes) by adding 1% formic acid.

  • Inject samples onto a LC-TOF mass spectrometer using a C4 desalting column.

  • Deconvolute the raw mass spectra to identify the intact protein mass. A mass shift of +283.08 Da (the exact mass of Compound 1) indicates a 1:1 binding stoichiometry.

  • Plot the natural log of the remaining unmodified protein percentage versus time to calculate kobs​ , and subsequently derive kinact​/KI​ .

Kinetic Profiling: Surface Plasmon Resonance (SPR)

Rationale: SPR provides real-time, label-free detection of binding events. For covalent inhibitors, SPR is critical for observing the two-step binding mechanism: E+I⇌E⋅I→E−I . Self-Validating Mechanism: By utilizing a multi-cycle kinetic approach with extended dissociation phases, the protocol self-validates the covalent mechanism. A failure of the response unit (RU) to return to baseline after the injection phase definitively proves irreversible binding, distinguishing it from high-affinity reversible interactions.

Protocol:

  • Immobilize His-tagged Keap1 onto a Ni-NTA sensor chip to a level of ~2000 RU.

  • Flow running buffer (PBS-T with 2% DMSO) at 30 µL/min to establish a stable baseline.

  • Inject Compound 1 in a 2-fold dilution series (0.39 µM to 25 µM) for a 120-second association phase.

  • Switch to running buffer for a 600-second dissociation phase.

  • Observe the sensorgram: The lack of RU decay during the dissociation phase confirms irreversible covalent bond formation. Fit the data to a two-state covalent binding model to extract KD​ (initial affinity) and kinact​ .

Cellular Target Engagement: NanoBRET

Rationale: Biochemical assays lack the complex intracellular environment, specifically the high concentrations (1-10 mM) of glutathione (GSH) that can scavenge electrophilic drugs. NanoBRET measures target engagement in living cells, proving the compound is cell-permeable and survives redox competition [3]. Self-Validating Mechanism: The assay utilizes a cell-permeable NanoBRET tracer. To ensure the signal is truly intracellular, a parallel control is run using a structurally similar but cell-impermeable tracer. Displacement of the permeable probe without displacement of the impermeable probe confirms that target engagement is occurring strictly inside the living cell.

Protocol:

  • Transfect HEK293 cells with a plasmid encoding a NanoLuc-Keap1 fusion protein.

  • Plate cells in a 384-well format and incubate for 24 hours.

  • Add the cell-permeable NanoBRET Keap1 tracer (at a concentration equal to its cellular KD​ ) and a dose-response titration of Compound 1.

  • Incubate for 2 hours at 37°C to allow for cell penetration and covalent target engagement.

  • Add NanoBRET Nano-Glo Substrate and immediately measure donor emission (460 nm) and acceptor emission (618 nm).

  • Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the cellular IC50.

References

  • Covalent Inhibitors of KEAP1 with Exquisite Selectivity. Journal of Medicinal Chemistry (ACS).[Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry (ACS).[Link]

  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology.[Link]

  • Bright and stable luminescent probes for target engagement profiling in live cells. Nature Communications.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid

Essential Safety and Handling Guide for (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid Disclaimer: No specific Safety Data Sheet (SDS) for (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid was publicly available...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid

Disclaimer: No specific Safety Data Sheet (SDS) for (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related carboxylic acids and aromatic amides. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for handling and disposal.

Hazard Assessment and GHS Classification

Based on the hazard profiles of structurally similar compounds, including other substituted prop-2-enoic acids, (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid is anticipated to pose the following hazards.[1][2][3]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
Acute Toxicity, Oral (Assumed)4H302: Harmful if swallowed

Signal Word: Warning

Hazard Pictogram:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid.[4][5][6] The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles with side-shields. A face shield should be worn when there is a risk of splashing or dust generation.[4][5][7]Protects against splashes and airborne particles that can cause serious eye irritation.[6] Do not wear contact lenses as they can absorb and concentrate chemicals against the eye.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] For larger quantities or potential spills, impervious clothing and boots may be necessary.[4]Prevents skin contact which can cause irritation.[6] Gloves should be inspected for any damage before use and changed frequently, especially after direct contact with the compound.[4]
Respiratory Protection For handling the solid compound that may generate dust, an appropriate dust respirator is recommended.[4][6]Minimizes the risk of inhaling dust particles which may cause respiratory tract irritation.[6] The choice of respirator depends on the level of exposure.[6]
Operational and Disposal Plans

All manipulations of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to control exposure to dust and vapors.[4][5]

Preparation:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify the location and functionality of the nearest safety shower and eyewash station.[7]

  • Gather all necessary PPE and inspect it for integrity.

  • Prepare a designated and clearly labeled waste container for the compound and any contaminated materials.[8]

Handling:

  • Don the appropriate PPE as outlined in the table above.

  • Handle the solid compound carefully to minimize dust generation.

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[5][7]

  • After handling, wash hands thoroughly with soap and water.[5][7]

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.[5]

  • Prevent further leakage or spillage if it is safe to do so.[5]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • For solutions, absorb with an inert, non-combustible material like diatomite or universal binders.[5]

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by washing with soap and water.[4][5]

  • Collect all contaminated materials in a sealed, labeled container for proper disposal.[5]

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5] Keep it away from direct sunlight and incompatible materials such as strong bases and oxidizing agents.[4][9]

The disposal of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid and its containers must be carried out in accordance with all applicable federal, state, and local environmental regulations.[4][8]

Waste Segregation and Container Management:

  • Designate a specific, properly labeled, and compatible waste container for the compound and any contaminated materials (e.g., gloves, weighing paper).[8]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[8]

  • Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[8]

  • Keep the waste container closed except when adding waste and do not fill it to more than 80-90% of its capacity.[8]

Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid," and the associated hazards (e.g., "Irritant").[8]

Disposal Method:

  • The primary disposal method is to arrange for a licensed hazardous waste disposal company to collect the waste.[4][8]

  • Alternatively, the compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do not empty into drains or dispose of in regular trash. [4]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_hood Verify Fume Hood prep_safety Locate Safety Equipment prep_hood->prep_safety prep_ppe Inspect PPE prep_safety->prep_ppe prep_waste Prepare Waste Container prep_ppe->prep_waste handle_ppe Don PPE prep_waste->handle_ppe handle_compound Handle Compound in Hood handle_ppe->handle_compound handle_wash Wash Hands After Use handle_compound->handle_wash disp_segregate Segregate Waste handle_compound->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Licensed Disposal disp_store->disp_pickup

Caption: Workflow for safe handling of (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Labsafety. [Link]

  • Safety Guidelines for Handling Chemicals. HPE Support. [Link]

  • (2E)-3-carbamoylprop-2-enoic acid | C4H5NO3. PubChem. [Link]

  • (2E)-3-carbamoylprop-2-enoic acid — Chemical Substance Information. NextSDS. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

Sources

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